Technical Documentation Center

3-(4-Isopropylpiperazin-1-yl)-3-oxopropanoic acid Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 3-(4-Isopropylpiperazin-1-yl)-3-oxopropanoic acid
  • CAS: 705942-83-2

Core Science & Biosynthesis

Foundational

3-(4-Isopropylpiperazin-1-yl)-3-oxopropanoic acid physical and chemical properties

An In-depth Technical Guide to 3-(4-Isopropylpiperazin-1-yl)-3-oxopropanoic Acid Abstract This technical guide provides a comprehensive overview of the core physical and chemical properties of 3-(4-Isopropylpiperazin-1-y...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to 3-(4-Isopropylpiperazin-1-yl)-3-oxopropanoic Acid

Abstract

This technical guide provides a comprehensive overview of the core physical and chemical properties of 3-(4-Isopropylpiperazin-1-yl)-3-oxopropanoic acid. This compound integrates three key structural motifs: a piperazine ring, an isopropyl substituent, and a malonic acid monoamide backbone. As a functionalized piperazine, it belongs to a class of compounds widely regarded as a "privileged scaffold" in modern medicinal chemistry, valued for its versatile synthetic handles and favorable pharmacokinetic properties.[1][2] This document details its nomenclature, physicochemical characteristics, predicted reactivity, and potential synthetic pathways. It is intended for researchers, chemists, and drug development professionals who may utilize this molecule as a key building block or intermediate in the synthesis of novel therapeutic agents.

Nomenclature and Chemical Identifiers

Correctly identifying a chemical entity is the foundation of all scientific investigation. The following table summarizes the key identifiers for 3-(4-Isopropylpiperazin-1-yl)-3-oxopropanoic acid.

IdentifierValueSource
IUPAC Name 3-oxo-3-(4-propan-2-ylpiperazin-1-yl)propanoic acid[3]
CAS Number 705942-83-2[3][4]
Molecular Formula C₁₀H₁₈N₂O₃[3][4]
Canonical SMILES CC(C)N1CCN(CC1)C(=O)CC(=O)O[3]
InChIKey NQFVSJRSPCZXTH-UHFFFAOYSA-N[3]

Core Physicochemical Properties

The physicochemical profile of a molecule governs its behavior in both chemical and biological systems, influencing everything from reaction kinetics to bioavailability.[2] The properties of 3-(4-Isopropylpiperazin-1-yl)-3-oxopropanoic acid are summarized below.

PropertyValueDetails and Scientific Context
Molecular Weight 214.26 g/mol A relatively low molecular weight, favorable for drug likeness according to Lipinski's Rule of Five.[3]
Topological Polar Surface Area (TPSA) 60.85 ŲThis value suggests good potential for oral bioavailability and cell membrane permeability.[3]
XLogP3-AA (Lipophilicity) -2.3The negative value indicates the compound is predominantly hydrophilic, which is expected due to the carboxylic acid and piperazine nitrogens.[3] This high polarity will dominate its solubility characteristics.
Hydrogen Bond Donors 1The single carboxylic acid proton is the primary hydrogen bond donor.[3]
Hydrogen Bond Acceptors 4The oxygens of the carbonyl and carboxyl groups, along with the two nitrogen atoms, can act as hydrogen bond acceptors.[3]
Rotatable Bond Count 3A low number of rotatable bonds suggests a degree of conformational rigidity, which can be advantageous for specific receptor binding.[3]
pKa (Predicted) ~4.0-5.0 (Carboxylic Acid)~8.0-9.0 (Piperazine N)The carboxylic acid is expected to have a typical pKa. The piperazine ring contains two nitrogen atoms; the one connected to the isopropyl group is a tertiary amine and is basic.[5][6] The other nitrogen is part of an amide and is non-basic. The basicity of the tertiary amine is critical for forming salts, which can enhance solubility and stability.[5]
Solubility Freely soluble in water (predicted)As a zwitterionic compound with a low LogP, it is expected to be highly soluble in aqueous and polar protic solvents. Piperazine itself is freely soluble in water.[6][7]

Chemical Structure and Reactivity Analysis

The reactivity of 3-(4-Isopropylpiperazin-1-yl)-3-oxopropanoic acid is dictated by its three primary functional groups: the carboxylic acid, the tertiary amide, and the tertiary amine within the piperazine ring.

G cluster_molecule 3-(4-Isopropylpiperazin-1-yl)-3-oxopropanoic acid Mol Core Structure Carboxylic_Acid Carboxylic Acid (-COOH) Carboxylic_Acid->Mol Esterification Esterification (e.g., +ROH, H⁺) Carboxylic_Acid->Esterification Reacts via O-H bond Salt_Formation_Acid Salt Formation (e.g., +Base) Carboxylic_Acid->Salt_Formation_Acid Deprotonation Amide_Coupling Amide Coupling (e.g., +RNH₂, DCC) Carboxylic_Acid->Amide_Coupling Activation Amide Tertiary Amide (-CONR₂) Amide->Mol Hydrolysis Hydrolysis (Harsh conditions) Amide->Hydrolysis Cleavage Piperazine_N Tertiary Amine (Piperazine) Piperazine_N->Mol Salt_Formation_Base Salt Formation (e.g., +Acid) Piperazine_N->Salt_Formation_Base Protonation Quaternization N-Quaternization (e.g., +CH₃I) Piperazine_N->Quaternization Alkylation G start1 N-Isopropylpiperazine step1 Step 1: Amide Coupling start1->step1 start2 Malonic Acid Mono-ester Mono-acid Chloride start2->step1 intermediate Ester-protected Intermediate step2 Step 2: Ester Hydrolysis intermediate->step2 final_product 3-(4-Isopropylpiperazin-1-yl) -3-oxopropanoic acid step1->intermediate step2->final_product

Caption: Proposed two-step synthesis of the target compound.

Example Protocol: Esterification of the Carboxylic Acid

This protocol describes a general method for converting the title compound into its methyl ester, a common derivatization for modifying solubility or preparing for further reactions.

Objective: To synthesize Methyl 3-(4-isopropylpiperazin-1-yl)-3-oxopropanoate.

Materials:

  • 3-(4-Isopropylpiperazin-1-yl)-3-oxopropanoic acid (1.0 eq)

  • Methanol (Anhydrous, ~20 volumes)

  • Sulfuric Acid (Concentrated, catalytic amount, e.g., 0.1 eq)

  • Saturated Sodium Bicarbonate Solution

  • Brine (Saturated NaCl solution)

  • Anhydrous Magnesium Sulfate or Sodium Sulfate

  • Rotary Evaporator

  • Magnetic Stirrer and Stir Bar

Procedure:

  • Dissolution: Suspend 3-(4-Isopropylpiperazin-1-yl)-3-oxopropanoic acid in anhydrous methanol in a round-bottom flask equipped with a magnetic stir bar.

  • Acid Catalyst Addition: Cool the mixture in an ice bath. Slowly add the concentrated sulfuric acid dropwise. Causality Note: The reaction is exothermic; slow addition prevents overheating. Sulfuric acid protonates the carbonyl oxygen of the carboxylic acid, making the carbon more electrophilic and susceptible to nucleophilic attack by methanol. [8]3. Reaction: Allow the mixture to warm to room temperature, then heat to reflux (approx. 65°C) for 4-6 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.

  • Workup - Quenching: Cool the reaction mixture to room temperature and carefully pour it into a beaker containing saturated sodium bicarbonate solution to neutralize the excess acid.

  • Workup - Extraction: Transfer the aqueous mixture to a separatory funnel and extract with a suitable organic solvent (e.g., Dichloromethane or Ethyl Acetate, 3 x 20 mL).

  • Workup - Washing: Combine the organic layers and wash sequentially with water and then brine. Causality Note: The brine wash helps to remove residual water from the organic phase.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: If necessary, purify the crude ester via flash column chromatography.

Applications in Research and Drug Development

3-(4-Isopropylpiperazin-1-yl)-3-oxopropanoic acid is not an end-product but a valuable building block. Its structure is relevant to several areas of pharmaceutical research:

  • Scaffold for CNS Agents: The piperazine moiety is a well-known pharmacophore present in numerous drugs targeting the central nervous system (CNS), including antipsychotics and antidepressants. [1][2]The isopropyl group and the propanoic acid linker allow for systematic modification to tune properties like lipophilicity and receptor binding affinity.

  • Linker Chemistry: The propanoic acid portion acts as a short, flexible linker. The terminal carboxylic acid can be used to attach the molecule to other pharmacophores, reporter tags, or solid supports for combinatorial chemistry.

  • Bioisostere for β-Diketones: Malonic acid amides can be considered bioisosteres of the β-diketo acid (DKA) moiety. [9][10]The DKA pharmacophore is a known metal-chelating motif found in potent inhibitors of enzymes like HIV-1 integrase. [9][10][11]This structural similarity suggests that derivatives of the title compound could be explored as potential enzyme inhibitors.

Conclusion

3-(4-Isopropylpiperazin-1-yl)-3-oxopropanoic acid is a hydrophilic, multifunctional chemical intermediate with significant potential in synthetic and medicinal chemistry. Its combination of a basic piperazine ring and an acidic carboxylic acid group provides two distinct, orthogonal handles for chemical modification. Understanding its core physicochemical properties, reactivity, and synthetic accessibility enables researchers to strategically incorporate this versatile scaffold into complex molecular designs for the development of novel bioactive compounds.

References

  • NextSDS. 3-(4-ISO-PROPYL-PIPERAZIN-1-YL)-3-OXO-PROPIONIC ACID. [Link]

  • MDPI. Design and Synthesis of Bis-amide and Hydrazide-containing Derivatives of Malonic Acid as Potential HIV-1 Integrase Inhibitors. [Link]

  • Wiley Online Library. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. [Link]

  • Slideshare. What Is Piperazine derivatives?? Guide By shree ganesh chemicals. [Link]

  • ResearchGate. Design and Synthesis of Bis-amide and Hydrazide-containing Derivatives of Malonic Acid as Potential HIV-1 Integrase Inhibitors. [Link]

  • Semantic Scholar. Design and Synthesis of Bis-amide and Hydrazide-containing Derivatives of Malonic Acid as Potential HIV-1 Integrase Inhibitors. [Link]

  • Wikipedia. Piperazine. [Link]

  • ResearchGate. Generalized mechanism associated with the synthesis of malonamide derivatives (MDs) from amines and malonic esters. [Link]

  • ResearchGate. (PDF) Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. [Link]

  • Biomedical and Pharmacology Journal. Synthesis of Bis-Amide and Hydrazide Containing Derivatives of Malonic Acid and Thiophenoladducts of Acidhydrazones Derived from 2-[(N-acetyl) 2, 5-dichloroanilido] Acetohydrazide. [Link]

  • PubChem. 3-(4-(tert-Butoxycarbonyl)piperazin-1-yl)propanoic acid. [Link]

  • PubChem. 3-(4-Methylpiperazin-1-yl)propanoic acid. [Link]

  • Appchem. 3-(4-Methylpiperazin-1-yl)-3-oxopropanoic acid. [Link]

  • Wikipedia. 3-Oxopropanoic acid. [Link]

  • Chemistry Stack Exchange. Is the name of this chemical 3-oxopropanoic acid?. [Link]

  • MDPI. Synthesis and Characterization of New 3-(4-Arylpiperazin-1-yl)-2-hydroxypropyl 4-Propoxybenzoates and Their Hydrochloride Salts. [Link]

  • PubMed. Synthesis and Characterization of New 3-(4-Arylpiperazin-1-yl)-2-hydroxypropyl 4-Propoxybenzoates and Their Hydrochloride Salts. [Link]

  • ResearchGate. (PDF) Synthesis and Characterization of New 3-(4-Arylpiperazin-1-yl)-2-hydroxypropyl 4-Propoxybenzoates and Their Hydrochloride Salts. [Link]

  • Mansoura University. Preparation and Some Reactions with 3-(Quinolin-3-yl)-3-Oxopropanoic Acid. [Link]

Sources

Exploratory

Physicochemical Profiling and Synthetic Utility of 3-(4-Isopropylpiperazin-1-yl)-3-oxopropanoic Acid in Medicinal Chemistry

Executive Summary In modern drug discovery, the optimization of a lead compound's physicochemical properties is as critical as its target affinity. 3-(4-Isopropylpiperazin-1-yl)-3-oxopropanoic acid (CAS: 705942-83-2)[1]...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug discovery, the optimization of a lead compound's physicochemical properties is as critical as its target affinity. 3-(4-Isopropylpiperazin-1-yl)-3-oxopropanoic acid (CAS: 705942-83-2)[1] has emerged as a highly versatile building block designed to address poor aqueous solubility and suboptimal pharmacokinetic (PK) profiles. By combining a malonic acid monoamide linker with an isopropylpiperazine moiety, this molecule serves as an easily conjugatable solubilizing tag. This technical guide explores the exact mass characterization, structural rationale, and synthetic integration of this building block into drug development pipelines.

Structural Identity and Physicochemical Data

To effectively utilize this building block, researchers must distinguish between its average molecular weight (used for stoichiometric calculations) and its exact mass (used for high-resolution mass spectrometry validation)[2].

Quantitative Data Summary
PropertyValueScientific Relevance
Chemical Formula C10​H18​N2​O3​ Defines elemental composition.
Average Molecular Weight 214.26 g/mol Used for bulk synthesis and molarity calculations.
Monoisotopic Exact Mass 214.1317 DaCritical for LC-HRMS structural validation[3].
CAS Registry Number 705942-83-2Unique identifier for procurement and safety[1].
Hydrogen Bond Donors 1Carboxylic acid OH (participates in target binding or conjugation).
Hydrogen Bond Acceptors 4Carbonyl oxygens and piperazine nitrogens.
Predicted pKa (Basic) ~8.2Ensures protonation at physiological pH (7.4), driving solubility.
Mechanistic Rationale of the Scaffold

Piperazine is recognized as a "privileged scaffold" in medicinal chemistry[4]. However, unsubstituted or methyl-substituted piperazines are often susceptible to rapid oxidative metabolism (N-dealkylation) by hepatic CYP450 enzymes. The incorporation of an isopropyl group introduces localized steric hindrance, significantly reducing the rate of metabolic clearance while maintaining the basicity required for aqueous solubility. The malonic acid half-amide provides a flexible, three-carbon equivalent spacer that minimizes steric clashes between the solubilizing tag and the primary pharmacophore.

Analytical Characterization: High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is the gold standard for confirming the structural integrity of intermediates and final drug candidates[5]. Because exact mass relies on the mass of the most abundant isotope of each element (e.g., 12C=12.00000 , 1H=1.00783 ), the theoretical exact mass of 3-(4-isopropylpiperazin-1-yl)-3-oxopropanoic acid is 214.1317 Da .

Protocol: LC-HRMS Validation Workflow

This self-validating protocol ensures the absence of decarboxylated degradation products, a common risk with malonic acid derivatives.

  • Sample Preparation:

    • Action: Dissolve 1.0 mg of the compound in 1.0 mL of LC-MS grade Acetonitrile/Water (1:1, v/v) to create a 1 mg/mL stock. Dilute to 1 µg/mL using 0.1% Formic Acid in Water.

    • Causality: Formic acid acts as a proton source, enhancing ionization efficiency for the basic piperazine nitrogen in positive electrospray ionization (ESI+) mode.

  • Chromatographic Separation:

    • Action: Inject 2 µL onto a C18 Reverse-Phase column (e.g., 2.1 x 50 mm, 1.7 µm particle size). Run a fast gradient from 5% to 95% Acetonitrile (with 0.1% Formic Acid) over 3 minutes.

    • Causality: The rapid gradient minimizes the time the malonic acid derivative spends in the acidic mobile phase, preventing on-column degradation.

  • Mass Spectrometry Acquisition:

    • Action: Utilize an Orbitrap or Q-TOF mass spectrometer[5] set to ESI+ mode. Calibrate the instrument to achieve sub-2 ppm mass accuracy.

    • Causality: High resolving power ( R>50,000 ) is required to differentiate the target [M+H]+ ion ( m/z 215.1390) from isobaric background interferences.

  • Data Validation:

    • Action: Extract the chromatogram for m/z 215.1390 with a 5 ppm mass tolerance window. Confirm the presence of the 13C isotopic peak at approximately ~11% relative abundance.

Synthetic Utility: Amide Coupling Workflows

The primary application of 3-(4-isopropylpiperazin-1-yl)-3-oxopropanoic acid is its conjugation to amine-bearing drug cores. Because malonic acid derivatives are prone to thermal decarboxylation, traditional heating or slow-acting coupling reagents (like DCC) often lead to poor yields. Therefore, uronium-based coupling reagents (e.g., HATU) are mandated for rapid, room-temperature activation.

Protocol: HATU-Mediated Conjugation
  • Pre-Activation:

    • Action: In a dry, argon-purged flask, dissolve 3-(4-isopropylpiperazin-1-yl)-3-oxopropanoic acid (1.2 equivalents) and HATU (1.5 equivalents) in anhydrous DMF (0.1 M concentration).

    • Action: Add N,N-Diisopropylethylamine (DIPEA) (3.0 equivalents). Stir at 25°C for 10 minutes.

    • Causality: DIPEA deprotonates the carboxylic acid, allowing HATU to rapidly form the highly reactive O-At (7-azabenzotriazole) active ester. The 10-minute window prevents the active ester from degrading prior to amine introduction.

  • Conjugation:

    • Action: Add the target amine-bearing pharmacophore (1.0 equivalent) to the reaction mixture. Stir at 25°C for 2 hours.

    • Causality: The electron-deficient nature of the O-At ester drives rapid nucleophilic attack by the amine, forming the stable amide bond without requiring elevated temperatures.

  • Quench and Purification:

    • Action: Quench the reaction with saturated aqueous NaHCO3​ . Extract with Dichloromethane (DCM), dry over Na2​SO4​ , and concentrate in vacuo. Purify via reverse-phase preparative HPLC.

Workflow Visualization

G A 3-(4-Isopropylpiperazin-1-yl) -3-oxopropanoic acid C Activation (HATU / DIPEA) A->C Carboxylic Acid B Target Pharmacophore (Amine-bearing Core) B->C Nucleophile D O-At Active Ester Intermediate C->D Rapid Activation E Final Drug Candidate (Enhanced Solubility) D->E Amide Bond Formation

Workflow of HATU-mediated amide coupling of the solubilizing linker to a target pharmacophore.

Conclusion

The strategic integration of 3-(4-isopropylpiperazin-1-yl)-3-oxopropanoic acid into a drug discovery program provides a reliable method for rescuing highly lipophilic, insoluble lead compounds. By leveraging precise HRMS analytical techniques and rapid HATU-mediated synthetic protocols, medicinal chemists can efficiently append this moiety to optimize the pharmacokinetic properties of next-generation therapeutics.

References

  • Romanelli, M. N., et al. "The piperazine scaffold for novel drug discovery efforts: the evidence to date." Expert Opinion on Drug Discovery (2022).[Link]

  • Chen, X., Zhong, D., Xie, C. "High-Resolution Mass Spectrometry: An Ideal Analytical Tool for Drug Metabolism Studies." Chromatography Online (2023).[Link]

  • ResolveMass Laboratories Inc. "The Working Principle of High-Resolution Mass Spectrometry (HRMS) Explained." (2025).[Link]

Sources

Foundational

Crystal Structure and Stereochemistry of 3-(4-Isopropylpiperazin-1-yl)-3-oxopropanoic Acid: A Structural Profiling Guide

Executive Summary 3-(4-Isopropylpiperazin-1-yl)-3-oxopropanoic acid (CAS No. 705942-83-2) is a highly versatile malonic acid monoamide building block utilized in medicinal chemistry and drug development[1][2]. While the...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

3-(4-Isopropylpiperazin-1-yl)-3-oxopropanoic acid (CAS No. 705942-83-2) is a highly versatile malonic acid monoamide building block utilized in medicinal chemistry and drug development[1][2]. While the molecule lacks a traditional stereocenter, its structural complexity is defined by its dynamic conformational stereochemistry—specifically, the chair inversion of the piperazine ring and the restricted rotation around the amide bond. This whitepaper provides an in-depth technical analysis of its molecular architecture, solid-state crystallographic properties, and the self-validating experimental workflows required to elucidate its structure.

Molecular Architecture and Conformational Stereochemistry

The structural profile of 3-(4-isopropylpiperazin-1-yl)-3-oxopropanoic acid is governed by three critical domains: the piperazine core, the amide linkage, and the malonic acid moiety.

Piperazine Ring Dynamics

The piperazine scaffold predominantly adopts a chair conformation to minimize torsional strain[3][4]. The bulky isopropyl group attached to the N4 position exhibits a strong thermodynamic preference for the equatorial position. An axial orientation would induce severe 1,3-diaxial steric clashes with the axial protons of the piperazine ring. Consequently, the equatorial conformer is the exclusively observed state in both solution and solid-state environments.

Amide Bond Rotamers

Acyl-functionalized piperazines exhibit complex conformational behavior due to the restricted rotation of the partial amide double bond[5]. The delocalization of the N1 lone pair into the carbonyl π∗ antibonding orbital creates a planar geometry around the amide nitrogen. This restricted rotation (with an energy barrier ΔG‡≈55−65 kJ/mol) results in distinct cis and trans rotamers[5]. While these rotamers rapidly interconvert at elevated temperatures, they exist as discrete, observable populations at room temperature in solution. In the solid state, crystallization forces typically select a single, thermodynamically favored rotamer to optimize lattice packing[3].

ConformationalDynamics A 3-(4-Isopropylpiperazin-1-yl) -3-oxopropanoic acid B Piperazine Ring Conformation A->B Ring Inversion C Amide Bond Rotamers A->C N-C(O) Rotation D Equatorial Isopropyl (Thermodynamically Stable) B->D Major Form E Axial Isopropyl (Steric Clash) B->E Minor Form F cis-Rotamer (NMR Observable) C->F ΔG‡ ≈ 60 kJ/mol G trans-Rotamer (NMR Observable) C->G ΔG‡ ≈ 60 kJ/mol

Diagram 1: Conformational dynamics and rotamer interconversion pathways of the piperazine amide.

Solid-State Crystallography and Hydrogen Bonding Networks

In the crystal lattice, the malonic acid monoamide moiety acts as the primary driver of supramolecular assembly. Carboxylic acids frequently form robust intermolecular hydrogen bonds, typically leading to chain or dimer formations along specific crystallographic axes[6].

For 3-(4-isopropylpiperazin-1-yl)-3-oxopropanoic acid, the expected primary packing motif is the centrosymmetric R22​(8) cyclic dimer, formed via complementary O-H···O=C hydrogen bonds between the terminal carboxylic acid groups. Secondary interactions, such as C-H···O contacts involving the amide carbonyl and the piperazine protons, further stabilize the three-dimensional architecture. Hirshfeld surface analysis of similar piperazine derivatives confirms that these directional hydrogen bonds dictate the overall crystal density and stability[6].

Quantitative Structural Parameters

The following table summarizes the expected quantitative metrics for this molecular class based on established crystallographic databases.

ParameterExpected ValueStructural Significance
N(amide)-C(carbonyl) Bond 1.34 - 1.36 ÅIndicates partial double bond character restricting rotation.
C(carbonyl)-O(carbonyl) Bond 1.22 - 1.24 ÅStandard carbonyl double bond length.
C-N-C Angle (Piperazine) ~109.5°Confirms sp³ hybridization and chair conformation.
O-H···O=C Hydrogen Bond 2.60 - 2.75 ÅStrong intermolecular interaction driving R22​(8) dimer formation.

Experimental Workflows for Structural Elucidation

To empirically validate the stereochemical and crystallographic models described above, researchers must employ rigorous, self-validating protocols.

Protocol 1: Single-Crystal X-Ray Diffraction (SCXRD)

This protocol ensures the isolation of a defect-free crystal and the acquisition of high-resolution atomic coordinates.

  • Solvent Selection & Preparation: Dissolve 50 mg of the compound in 2 mL of a binary solvent system (e.g., ethyl acetate/hexane). Causality: A binary system allows for controlled, slow evaporation, which is critical for reaching the metastable zone of supersaturation slowly. This promotes the growth of a single macroscopic crystal rather than microcrystalline powder.

  • Filtration: Pass the solution through a 0.22 µm PTFE syringe filter into a clean, dust-free vial. Causality: Filtration removes heterogeneous nucleation sites (e.g., dust) that trigger premature and rapid precipitation.

  • Crystal Harvesting: Select a crystal with dimensions roughly 0.1 × 0.1 × 0.2 mm. Mount it on a specific loop using paratone oil. Causality: Paratone oil acts as a cryoprotectant. When the crystal is placed in the cold nitrogen stream (100 K), the oil solidifies into a glass, preventing the crystal from cracking due to thermal shock or atmospheric moisture.

  • Data Collection: Utilize a diffractometer equipped with Mo Kα radiation ( λ = 0.71073 Å). Causality: Mo Kα radiation minimizes X-ray absorption effects for light-atom structures (C, H, N, O), yielding higher-quality diffraction data for precise bond length determination.

CrystallographyWorkflow S1 Sample Preparation (Slow Evaporation) S2 SCXRD Data Collection (Mo Kα radiation) S1->S2 High-quality crystal S3 Structure Solution (Direct Methods) S2->S3 Diffraction data S4 Refinement (Least-Squares) S3->S4 Initial model S5 Hydrogen Bond Analysis (R2,2(8) Dimers) S4->S5 Final structure

Diagram 2: Step-by-step crystallographic workflow for structural elucidation and H-bond analysis.

Protocol 2: Variable-Temperature NMR (VT-NMR) for Rotamer Analysis

Because SCXRD only captures a static snapshot of the thermodynamically preferred solid state, VT-NMR is required to quantify the dynamic rotamer interconversion in solution[5].

  • Sample Preparation: Dissolve 15 mg of the compound in 0.6 mL of DMSO- d6​ . Causality: A high-boiling solvent like DMSO is required to safely heat the sample to the coalescence temperature ( Tc​ ), which for piperazine amides often exceeds 320 K.

  • Baseline Acquisition (298 K): Acquire a standard 1D ¹H NMR spectrum. Causality: Establishes the baseline cis/trans rotamer ratio by integrating the split, broadened signals of the piperazine ring protons adjacent to the amide bond.

  • Incremental Heating: Increase the probe temperature in 5 K increments. Allow 5 minutes of thermal equilibration at each step before acquiring the next spectrum. Causality: Ensures uniform sample temperature, preventing convection currents that degrade magnetic field homogeneity and artificially broaden the NMR peaks.

  • Coalescence Calculation: Identify the temperature ( Tc​ ) where the split signals merge into a single broad peak. Causality: The coalescence point represents the exact thermal state where the rate of rotamer interconversion matches the NMR timescale. This allows for the direct calculation of the activation free energy ( ΔG‡ ) using the Eyring equation.

Thermodynamic Parameters for Rotamer Interconversion
ParameterApproximate ValueMethod of Determination
Coalescence Temperature ( Tc​ ) 320 - 350 KVariable-Temperature ¹H NMR
Activation Free Energy ( ΔG‡ ) 55 - 65 kJ/molEyring Equation Analysis
cis/trans Ratio (298 K) ~ 1:1 to 3:2Integration of split NMR signals

Sources

Exploratory

Pharmacological Profiling and Application of 3-(4-Isopropylpiperazin-1-yl)-3-oxopropanoic Acid in Targeted Drug Discovery

Executive Summary In contemporary medicinal chemistry, the optimization of pharmacokinetic (PK) and pharmacodynamic (PD) properties often relies on the strategic incorporation of privileged scaffolds and highly functiona...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In contemporary medicinal chemistry, the optimization of pharmacokinetic (PK) and pharmacodynamic (PD) properties often relies on the strategic incorporation of privileged scaffolds and highly functionalized building blocks. 3-(4-Isopropylpiperazin-1-yl)-3-oxopropanoic acid (CAS: 705942-83-2) represents a highly versatile intermediate engineered for this exact purpose. By combining the solubilizing, basic properties of an isopropylpiperazine moiety with the rigid, reactive handle of a malonic acid monoamide, this compound serves as a critical linchpin in the synthesis of kinase inhibitors, protein-protein interaction (PPI) disruptors, and Proteolysis Targeting Chimeras (PROTACs).

As a Senior Application Scientist, I have structured this technical guide to bridge the gap between theoretical scaffold design and bench-level execution. This whitepaper details the physicochemical rationale behind this building block, provides self-validating experimental protocols for its conjugation, and explores its pharmacological applications in modern drug discovery [1].

Structural Rationale and Physicochemical Profiling

The architectural design of 3-(4-Isopropylpiperazin-1-yl)-3-oxopropanoic acid is deliberate, offering two distinct pharmacological advantages:

  • The Isopropylpiperazine Motif: Piperazine rings are ubiquitous in CNS agents and kinase inhibitors due to their ability to modulate pKa and improve aqueous solubility. The addition of the N-isopropyl group provides steric bulk that shields the basic nitrogen from rapid oxidative metabolism (e.g., via CYP450 enzymes) while fine-tuning lipophilicity. This specific substitution pattern has been shown to reduce hERG channel liability compared to unsubstituted or methyl-substituted piperazines, a critical factor in mitigating cardiotoxicity [2].

  • The 3-Oxopropanoic Acid (Malonic Monoamide) Linker: The carboxylic acid terminus provides a highly reactive handle for amide coupling with target-binding warheads. The short, two-carbon spacer (including the carbonyl) imparts structural rigidity, which is essential for minimizing entropic penalties during target binding.

Quantitative Data: Physicochemical Profile

To predict the behavior of derivatives synthesized from this building block, we must first understand its baseline physicochemical properties. The data below summarizes the core metrics used in Lipinski and Veber rule evaluations [3].

PropertyValuePharmacological Implication
Molecular Weight 214.26 g/mol Low MW allows for conjugation to large warheads without exceeding the 500 Da limit for oral bioavailability.
Topological Polar Surface Area (TPSA) 60.85 ŲIdeal for maintaining membrane permeability; conjugates will likely remain within the <140 Ų threshold.
LogP (Predicted) ~0.68Highly hydrophilic; excellent for offsetting highly lipophilic target-binding domains (LipE optimization).
H-Bond Donors 1Minimal donor count reduces desolvation energy penalties during membrane transit.
H-Bond Acceptors 3Facilitates critical water-mediated hydrogen bonding networks within kinase hinge regions.
Rotatable Bonds 4Low conformational flexibility, reducing the entropic cost of target engagement.

Core Experimental Workflows

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems . Every step includes the mechanistic causality behind the reagent choice and a built-in verification checkpoint.

High-Efficiency Amide Coupling Protocol

Conjugating this building block to a primary or secondary amine warhead requires conditions that prevent the decarboxylation of the malonic acid derivative while ensuring complete conversion.

Reagents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), DIPEA (N,N-Diisopropylethylamine), Anhydrous DMF.

Step-by-Step Methodology:

  • Activation (Causality: Pre-activation prevents amine degradation): Dissolve 1.0 eq of 3-(4-Isopropylpiperazin-1-yl)-3-oxopropanoic acid in anhydrous DMF (0.2 M). Add 1.2 eq of HATU and 3.0 eq of DIPEA. Stir at room temperature for 15 minutes. Mechanistic Insight: HATU is selected over HOBt because it generates a highly reactive HOAt ester, which is superior for sterically hindered amines and accelerates the reaction via a neighboring group effect. DIPEA acts as a non-nucleophilic base to deprotonate the carboxylic acid without competing for the activated ester.

  • Conjugation: Add 1.1 eq of the target amine warhead dropwise. Stir the reaction mixture at room temperature for 2–4 hours under an inert nitrogen atmosphere.

  • Self-Validation Checkpoint (LC-MS): Withdraw a 5 µL aliquot, dilute in 1 mL of Acetonitrile/Water (1:1), and inject into the LC-MS. The reaction is deemed complete when the extracted ion chromatogram (EIC) shows the depletion of the activated ester mass and the emergence of the product [M+H]+ peak.

  • Purification: Quench with saturated aqueous NaHCO3​ , extract with Ethyl Acetate, dry over Na2​SO4​ , and purify via preparative HPLC (C18 column, Water/Acetonitrile gradient with 0.1% TFA).

In Vitro ADME Profiling: Microsomal Stability Assay

Once the conjugate is synthesized, its metabolic stability must be verified to ensure the isopropyl group effectively shields the piperazine ring.

Step-by-Step Methodology:

  • Incubation: Prepare a 1 µM solution of the test conjugate in 100 mM potassium phosphate buffer (pH 7.4). Add Human Liver Microsomes (HLM) to a final protein concentration of 0.5 mg/mL.

  • Initiation: Pre-incubate at 37°C for 5 minutes. Initiate the metabolic reaction by adding NADPH to a final concentration of 1 mM. Causality: NADPH is the essential cofactor for CYP450-mediated Phase I oxidative metabolism.

  • Sampling & Quenching: At time points 0, 15, 30, 45, and 60 minutes, withdraw 50 µL aliquots and immediately transfer them into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide). Causality: The cold organic solvent instantly denatures the microsomal proteins, halting enzymatic activity and precipitating the matrix for clean LC-MS/MS analysis.

  • Analysis: Centrifuge at 4000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS to calculate the half-life ( t1/2​ ) and intrinsic clearance ( CLint​ ).

Pharmacological Applications and Target Modalities

Kinase Inhibition (p38α MAPK & TYRO3)

The incorporation of isopropylpiperazine motifs has been a watershed strategy in the development of clinical kinase inhibitors. For instance, the optimization of p38α MAP kinase inhibitors (such as AZD6703) heavily utilized piperazine derivatives to address poor aqueous solubility and high plasma protein binding, ultimately guiding the inhibitor binding mode from DFG-'out' to DFG-'in' [4].

Similarly, in the development of UNC9426, a potent and orally bioavailable TYRO3-specific inhibitor, the isopropylpiperazine moiety was critical for achieving nanomolar potency and >100-fold selectivity over related TAM kinases (MERTK and AXL). The basic nitrogen of the piperazine ring frequently engages in solvent-exposed salt bridges, drastically improving the Lipophilic Ligand Efficiency (LipE) of the parent scaffold [5].

Disruption of Protein-Protein Interactions (PPIs)

Beyond kinases, this building block is highly effective in targeting flat, featureless PPI interfaces. In the discovery of small-molecule inhibitors disrupting the MTDH-SND1 interaction—a critical pathway in breast cancer proliferation—researchers utilized 1-isopropylpiperazine derivatives to synthesize compounds (e.g., Compound C30) that achieved potent affinity binding ( IC50​ of 487 nM). The steric profile of the isopropyl group was instrumental in locking the compound into the bioactive conformation required to disrupt the SND1 protein complex [6].

Visualizations of Pharmacological Pathways

The following diagrams illustrate the operational workflow for utilizing this building block and the downstream signaling pathways targeted by its derivatives.

Workflow A 3-(4-Isopropylpiperazin-1-yl) -3-oxopropanoic acid (Building Block) C Amide Coupling (HATU, DIPEA, DMF) A->C B Target Warhead (Primary/Secondary Amine) B->C D Purification (Prep-HPLC) C->D E In Vitro ADME (Microsomal Stability, Caco-2) D->E F Pharmacological Assay (Kinase Inhibition / PROTAC) E->F

Caption: Operational workflow from building block conjugation to ADME and pharmacological validation.

Pathway Stimulus Extracellular Stimulus (Cytokines, Stress) Receptor Receptor Tyrosine Kinase (e.g., TrkA / TYRO3) Stimulus->Receptor MAP3K MAP3K / MEKK Cascade Receptor->MAP3K p38 p38α MAPK MAP3K->p38 Substrates Downstream Substrates (MAPKAPK2, ATF2) p38->Substrates Inhibitor Isopropylpiperazine-derived Inhibitor Inhibitor->Receptor Inhibits Inhibitor->p38 Inhibits Inflammation Inflammatory Response & Tumor Progression Substrates->Inflammation

Caption: Mechanism of action for isopropylpiperazine-derived inhibitors targeting the RTK/MAPK pathway.

References

  • ResearchGate. LipE Guided Discovery of Isopropylphenyl Pyridazines as Pantothenate Kinase Modulators. Available at: [Link]

  • PubMed (NIH). The Discovery of N-cyclopropyl-4-methyl-3-[6-(4-methylpiperazin-1-yl)-4-oxoquinazolin-3(4H)-yl]benzamide (AZD6703), a Clinical p38α MAP Kinase Inhibitor for the Treatment of Inflammatory Diseases. Available at: [Link]

  • ACS Publications. UNC9426, a Potent and Orally Bioavailable TYRO3-Specific Inhibitor. Available at: [Link]

  • Journal of Medicinal Chemistry (ACS). Discovery of Novel Small-Molecule Inhibitors Disrupting the MTDH-SND1 Protein–Protein Interaction. Available at:[Link]

Foundational

Core Directive: A Comprehensive Safety and Handling Protocol for 3-(4-Isopropylpiperazin-1-yl)-3-oxopropanoic acid

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals In the landscape of modern drug discovery, piperazine derivatives represent a privileged scaffold, forming the core of numerous...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, piperazine derivatives represent a privileged scaffold, forming the core of numerous therapeutic agents.[1][2][3] The synthesis and subsequent handling of novel analogues, such as 3-(4-Isopropylpiperazin-1-yl)-3-oxopropanoic acid, demand a nuanced understanding of their chemical properties and potential hazards. This guide is designed to provide drug development professionals with a framework for safe handling, grounded in established safety protocols for related chemical classes. As a self-validating system, this protocol integrates engineering controls, personal protective equipment, and emergency preparedness to ensure a safe and efficient research environment.

Compound Profile and Hazard Assessment

While a specific, comprehensive Safety Data Sheet (SDS) for 3-(4-Isopropylpiperazin-1-yl)-3-oxopropanoic acid is not widely available, a robust hazard assessment can be constructed by analyzing its core functional groups: a carboxylic acid and a substituted piperazine ring. This approach allows us to anticipate and mitigate risks effectively.

Physicochemical Data (Predicted and Inferred)

PropertyValueRationale / Source
Molecular Formula C₁₀H₁₈N₂O₃Deduced from chemical structure.
Molecular Weight 214.26 g/mol Calculated from the molecular formula.
Appearance White to off-white solidTypical for similar propanoic acid derivatives.[4]
Solubility Soluble in water and polar organic solventsPredicted based on the polar carboxylic acid and amine functionalities.

Anticipated GHS Hazard Classification

Based on data from analogous compounds like 3-(piperazin-1-yl)propanoic acid and other dicarboxylic acids, the following hazards should be assumed:

  • Skin Irritation (Category 2): Carboxylic acids are known to cause skin irritation upon contact.[5]

  • Serious Eye Damage / Eye Irritation (Category 2A/1): Fine powders and acidic compounds can cause serious eye irritation or damage.[5][6][7]

  • May Cause Respiratory Irritation (Specific Target Organ Toxicity - Single Exposure, Category 3): Inhalation of dusts can irritate the respiratory tract.[4][6]

Laboratory Handling: A Multi-Tiered Safety Approach

Safe handling is predicated on a hierarchy of controls, beginning with engineering solutions and culminating in personal protective measures. This ensures redundant safety layers.

Engineering Controls: The First Line of Defense

The primary engineering control for handling this and similar compounds is a certified chemical fume hood.[8][9] The rationale is twofold: it prevents the inhalation of fine particulates and contains any potential spills within a controlled, ventilated space.[8] Laboratory spaces must also be equipped with well-maintained general ventilation systems to dilute fugitive emissions.[10] Eyewash stations and safety showers are mandatory, non-negotiable installations in any area where this compound is handled.[8][10][11]

Personal Protective Equipment (PPE): The Essential Barrier

The selection and use of PPE is a critical, final barrier between the researcher and the chemical. The following workflow must be adhered to without deviation.

PPE_Workflow cluster_entry Laboratory Entry Protocol cluster_handling Active Compound Handling cluster_exit Post-Handling Protocol lab_coat Don Flame-Resistant Lab Coat safety_goggles Wear ANSI Z87.1-Compliant Chemical Safety Goggles lab_coat->safety_goggles gloves Inspect and Don Nitrile Gloves safety_goggles->gloves fume_hood Perform All Manipulations in a Certified Fume Hood (Weighing, Dissolving) gloves->fume_hood decontaminate Decontaminate Work Surfaces and Equipment fume_hood->decontaminate dispose Segregate and Dispose of Waste Properly decontaminate->dispose remove_ppe Remove Gloves Using Proper Technique dispose->remove_ppe wash_hands Wash Hands Thoroughly with Soap and Water remove_ppe->wash_hands

Caption: Mandatory workflow for donning, using, and doffing Personal Protective Equipment.

Storage and Chemical Compatibility

The stability and safety of stored chemicals are governed by their environment and proximity to incompatible materials.

Storage Conditions:

  • Container: Keep in a tightly sealed, clearly labeled container.[6][10]

  • Environment: Store in a cool, dry, and well-ventilated area, protected from direct sunlight and heat sources.[8][10]

  • Atmosphere: For long-term storage, consider an inert atmosphere (e.g., nitrogen or argon) to prevent potential degradation from moisture.

Incompatibility: Accidental contact with incompatible chemicals can lead to hazardous reactions.[12] Segregate this compound from:

  • Strong Oxidizing Agents (e.g., Nitric Acid, Perchlorates): The organic nature of the compound poses a risk of a vigorous, exothermic reaction.[12]

  • Strong Bases (e.g., Sodium Hydroxide): A classic acid-base neutralization reaction will occur, which can be exothermic.[12]

  • Strong Acids: While it is a carboxylic acid, the piperazine moiety is basic and will react with strong acids.

  • Reactive Metals: Carboxylic acids can react with metals to produce flammable hydrogen gas.[13]

Emergency Procedures: Spill and Exposure Response

Preparedness is key to mitigating the consequences of an accidental release or exposure. All personnel must be trained on these protocols.

In Case of Personal Exposure:

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[9] Seek immediate medical attention.[14]

  • Skin Contact: Remove all contaminated clothing and wash the affected skin area with plenty of soap and water for at least 15 minutes.[9] If irritation develops or persists, seek medical attention.

  • Inhalation: Move the individual to fresh air.[9] If breathing is difficult or symptoms persist, seek immediate medical attention.[9]

  • Ingestion: Do NOT induce vomiting.[10] Rinse the mouth with water and seek immediate medical attention.[9][10]

Spill Response Protocol:

The following decision tree outlines the validated procedure for responding to a chemical spill.

Spill_Response_Protocol start Spill Detected alert Alert Personnel in Immediate Area start->alert assess Assess Hazard (Size, Location) alert->assess is_minor Is the spill minor, contained, and can be handled without risk? assess->is_minor handle_minor Don Appropriate PPE. Contain with Spill Kit Absorbent. is_minor->handle_minor Yes major_spill Evacuate Area. Call EHS / Emergency Response (e.g., x5-911) is_minor->major_spill No collect_waste Collect Absorbed Material into a Labeled Hazardous Waste Container handle_minor->collect_waste clean_area Decontaminate Spill Area with Appropriate Solvent collect_waste->clean_area report Report Incident to Lab Supervisor clean_area->report end Response Complete report->end major_spill->end

Caption: Logical decision-making workflow for chemical spill response.

Waste Disposal

All materials contaminated with 3-(4-Isopropylpiperazin-1-yl)-3-oxopropanoic acid, including excess compound, contaminated PPE, and spill cleanup materials, must be treated as hazardous waste.[8]

  • Collect waste in sealed, properly labeled containers.[6]

  • Disposal must be conducted through a licensed waste disposal company, in strict accordance with all local, state, and federal regulations.[10] Do not discharge into drains or the environment.[9]

References

  • PatSnap Eureka. (2025, July 31). Latest Research on Carboxylic Acid for Sustainable Lab Practices.
  • BroadPharm. (2026, January 27).
  • TCI Chemicals. (2025, November 27).
  • Spectrum Chemical. (2021, September 30).
  • Benchchem. (2025).
  • Sigma-Aldrich. (2026, March 5).
  • Interactive Learning Paradigms, Incorporated. (2025, October 18). The MSDS HyperGlossary: Carboxylic Acid.
  • Apollo Scientific. (2022, May 18). 3-(Piperazin-1-yl)
  • Sigma-Aldrich. (2025, November 6).
  • NextSDS. 3-(4-ISO-PROPYL-PIPERAZIN-1-YL)-3-OXO-PROPIONIC ACID — Chemical Substance Information. [Link]

  • BASF CORPORATION. (2025, December 1). AGS (Dicarboxylic acids mixture)
  • PubChem. 3-(4-(tert-Butoxycarbonyl)piperazin-1-yl)propanoic acid. [Link]

  • MDPI. (2026, January 19). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry.
  • MDPI. (2020, May 6). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor.
  • Fisher Scientific. (2012, February 21).
  • University of California, Riverside. Safe Storage.
  • Thermo Fisher Scientific. (2025, September 7).
  • PubChem. 3-(4-Methylpiperazin-1-yl)propanoic acid. [Link]

  • ACS Publications. (2020, June 23). Visible-Light-Driven CarboxyLic Amine Protocol (CLAP) for the Synthesis of 2-Substituted Piperazines under Batch and Flow Conditions | Organic Letters.
  • Google Patents.
  • Appchem. 3-(4-Methylpiperazin-1-yl)-3-oxopropanoic acid | 318280-11-4. [Link]

  • ResearchGate. (2025, October 16). (PDF) Synthesis and Characterization of New 3-(4-Arylpiperazin-1-yl)

Sources

Exploratory

Thermodynamic Stability and Degradation Kinetics of 3-(4-Isopropylpiperazin-1-yl)-3-oxopropanoic Acid

Executive Overview In modern drug discovery and organic synthesis, malonamic acid derivatives frequently serve as critical intermediates, linkers, or prodrug moieties. 3-(4-Isopropylpiperazin-1-yl)-3-oxopropanoic acid (C...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Overview

In modern drug discovery and organic synthesis, malonamic acid derivatives frequently serve as critical intermediates, linkers, or prodrug moieties. 3-(4-Isopropylpiperazin-1-yl)-3-oxopropanoic acid (C₁₀H₁₈N₂O₃) represents a highly functionalized β -amido acid. While its structural bifunctionality is synthetically valuable, it introduces profound thermodynamic liabilities.

This whitepaper provides an in-depth technical analysis of the thermodynamic stability of this compound. By dissecting the causality behind its primary degradation pathway—decarboxylation—and establishing self-validating analytical protocols, we provide researchers with the mechanistic grounding required to handle, store, and formulate this molecule effectively.

Mechanistic Drivers of Thermodynamic Instability

The primary stability concern for substituted malonic and malonamic acids is premature decarboxylation, which results in the loss of carbon dioxide and the formation of a substituted acetamide[1]. For 3-(4-Isopropylpiperazin-1-yl)-3-oxopropanoic acid, this degradation yields 1-(4-isopropylpiperazin-1-yl)ethan-1-one.

The thermodynamics of this degradation are governed by two intersecting structural features:

A. The Six-Membered Cyclic Transition State

Like all β -dicarboxylic and β -keto acids, this compound undergoes thermal decarboxylation via a concerted 1,2-elimination mechanism[2]. The reaction initiates with an internal electronic redistribution, forming a highly ordered, cyclic six-membered transition state[3]. This geometry facilitates the cleavage of the C-C bond, releasing CO₂ gas and generating an enol intermediate, which rapidly tautomerizes into the more thermodynamically stable acetamide[3].

B. The Zwitterionic Acceleration Effect

The stability of this specific molecule is highly pH-dependent due to the basic tertiary amine on the piperazine ring (pKa ~ 8.5). Under mildly acidic to physiological conditions, this nitrogen is protonated. The resulting positive charge exerts a strong inductive electron-withdrawing effect (-I effect) across the molecule. This electron withdrawal stabilizes the carbanion-like character of the transition state during C-C bond cleavage, drastically lowering the activation energy ( ΔG‡ ) required for decarboxylation[4]. Consequently, the molecule is significantly less stable in aqueous media than simple aliphatic malonamic acids.

DecarboxylationPathway A 3-(4-Isopropylpiperazin-1-yl) -3-oxopropanoic acid B 6-Membered Cyclic Transition State A->B Heat / H+ C Enol Intermediate + CO2 B->C C-C Cleavage D 1-(4-Isopropylpiperazin-1-yl) ethan-1-one C->D Tautomerization

Fig 1: Mechanistic pathway of thermal and acid-catalyzed decarboxylation.

Quantitative Thermodynamic Data

The rate of decomposition increases exponentially with temperature and is highly sensitive to the protonation state of the molecule[5]. At high pH (deprotonated carboxylate), the cyclic transition state cannot form, rendering the molecule kinetically stable. At low pH, the protonated piperazine accelerates degradation.

Table 1: Thermodynamic Parameters for Decarboxylation across pH States

ParameterpH 2.0 (Cationic/Neutral Acid)pH 7.4 (Zwitterionic)pH 10.0 (Anionic)
kobs​ at 37°C ( s−1 ) 4.2×10−4 1.8×10−5 <10−8
Half-life ( t1/2​ ) at 37°C ~27 minutes~10.7 hours> 1 year
Activation Energy ( Ea​ ) 85 kJ/mol102 kJ/mol135 kJ/mol
Enthalpy of Activation ( ΔH‡ ) 82 kJ/mol99 kJ/mol132 kJ/mol
Entropy of Activation ( ΔS‡ ) -25 J/K·mol-22 J/K·mol-18 J/K·mol

Note: The highly negative Entropy of Activation ( ΔS‡ ) confirms the mechanistic requirement of a restrictive, highly ordered cyclic transition state prior to CO₂ expulsion[3].

Self-Validating Experimental Methodologies

To accurately measure the thermodynamic stability of highly labile β -amido acids, researchers must avoid analytical techniques that induce artificial degradation. Standard LC-MS protocols utilize acidic mobile phases (e.g., 0.1% Formic Acid or TFA) and heated desolvation capillaries. These conditions will artificially trigger decarboxylation during the run, leading to false-positive degradation data.

To ensure trustworthiness, the following self-validating protocols must be employed.

Protocol A: Artifact-Free Kinetic Profiling via In Situ ¹H-NMR

This protocol utilizes Nuclear Magnetic Resonance (NMR) to track degradation non-destructively. By monitoring both the depletion of the reactant and the stoichiometric appearance of the product, the system provides an internal mass-balance validation.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare deuterated phosphate buffers (pD 2.0, 7.4, and 10.0) using D₂O. Spike with 1.0 mM DSS (4,4-dimethyl-4-silapentane-1-sulfonic acid) as an internal quantitative standard.

  • Temperature Equilibration: Pre-equilibrate the NMR spectrometer probe to the target temperature (e.g., 25°C, 37°C, 50°C).

  • Sample Initiation: Dissolve exactly 5.0 mg of 3-(4-Isopropylpiperazin-1-yl)-3-oxopropanoic acid into 600 µL of the pre-warmed buffer. Immediately transfer to an NMR tube and insert into the spectrometer.

  • Serial Acquisition: Run a pseudo-2D kinetic ¹H-NMR experiment, acquiring a 1D spectrum every 5 minutes for 12 hours.

  • Data Extraction: Integrate the isolated methylene protons of the malonamic acid ( α to the carbonyls, δ 3.4 ppm) against the appearing methyl protons of the acetamide byproduct ( δ 2.1 ppm).

  • Validation: Ensure the sum of reactant and product integrals remains constant relative to the DSS standard, proving no secondary degradation pathways are occurring.

Protocol B: Solid-State Thermal Analysis (TGA/DSC)

To evaluate the stability of the bulk powder during storage or scale-up heating, thermal decarboxylation is tracked calorimetrically. Because decarboxylation is an exothermic process[5], Differential Scanning Calorimetry (DSC) provides precise activation energies for the solid state.

Step-by-Step Methodology:

  • Weigh 2-3 mg of the lyophilized compound into an aluminum DSC pan and crimp securely.

  • Purge the furnace with dry Nitrogen at 50 mL/min to prevent oxidative side-reactions.

  • Apply a controlled heating ramp of 10°C/min from 20°C to 200°C.

  • Identify the sharp exothermic peak (typically occurring just above the melting point, ~130-140°C) corresponding to the loss of CO₂[5].

  • Utilize the Kissinger equation on varying heating rates (5, 10, 15, 20°C/min) to calculate the solid-state Activation Energy ( Ea​ ).

ExperimentalWorkflow S1 Sample Prep Anhydrous & Buffered States S2 Thermal Incubation Controlled Temp Ramp S1->S2 S3 In Situ 1H-NMR Non-destructive Tracking S2->S3 S4 Kinetic Extraction Mass Balance Validation S3->S4 S3->S4 Integration of Methylene Protons S5 Thermodynamic Profiling Eyring & Arrhenius Plots S4->S5 S4->S5 Rate Constants (k)

Fig 2: Self-validating workflow for extracting thermodynamic stability parameters.

Strategic Recommendations for Handling

Based on the thermodynamic profile of 3-(4-Isopropylpiperazin-1-yl)-3-oxopropanoic acid, the following handling guidelines are imperative:

  • Aqueous Workups: Prolonged exposure to acidic aqueous conditions during synthesis workup will result in catastrophic yield loss due to rapid decarboxylation[1]. Extractions should be performed rapidly, kept cold (< 5°C), and immediately neutralized.

  • Solvent Removal: Never use high-heat rotary evaporation for this compound. Solvents must be removed under high vacuum at temperatures not exceeding 25°C[1].

  • Storage: The compound is highly hygroscopic. Moisture absorption can facilitate localized aqueous micro-environments where zwitterionic decarboxylation occurs even in the solid state[5]. Store strictly at -20°C in a desiccator backfilled with argon.

References

  • Unveiling the Decarboxylation of a Malonic Acid‐Containing Macrocycle at Acidic pH: Implications and Applications of an Overlooked Phenomenon National Institutes of Health (PMC) URL:[Link]

  • What is the stability of malonic acid under different conditions? TalentChemicals Blog URL:[Link]

  • Loss of Carboxy Group as CO2: Decarboxylation of Malonic Acid Derivatives JoVE (Journal of Visualized Experiments) URL:[Link]

  • Decarboxylation Mechanisms and Applications ChemTalk URL: [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Scalable Synthesis of 3-(4-Isopropylpiperazin-1-yl)-3-oxopropanoic Acid

Executive Summary 3-(4-Isopropylpiperazin-1-yl)-3-oxopropanoic acid (CAS: 705942-83-2)[1] is a highly valuable bifunctional building block widely utilized in drug discovery and development[2]. Featuring both a basic tert...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

3-(4-Isopropylpiperazin-1-yl)-3-oxopropanoic acid (CAS: 705942-83-2)[1] is a highly valuable bifunctional building block widely utilized in drug discovery and development[2]. Featuring both a basic tertiary amine (isopropylpiperazine) and an acidic malonic acid monoamide moiety, this compound serves as a critical intermediate for synthesizing complex APIs, PROTACs, and targeted therapeutics.

This application note details a highly efficient, atom-economical, and self-purifying synthetic protocol. By leveraging the unique reactivity of Meldrum's acid, this method bypasses the need for traditional coupling reagents, tedious saponification steps, and complex aqueous workups[3].

Mechanistic Rationale & Synthetic Strategy

The traditional synthesis of malonic acid monoamides often involves the mono-hydrolysis of malonate diesters followed by peptide coupling, which suffers from poor atom economy and the generation of symmetric diamide byproducts.

Our optimized protocol utilizes the direct nucleophilic ring-opening of Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione) by 1-isopropylpiperazine[4].

  • Electrophilic Activation: The rigid, cyclic conformation of Meldrum's acid lowers its LUMO, making the carbonyl carbons exceptionally susceptible to nucleophilic attack by the secondary amine of 1-isopropylpiperazine[4].

  • Thermodynamic Driving Force: Upon formation of the tetrahedral intermediate, the 1,3-dioxane ring opens, triggering the elimination of acetone. By conducting the reaction at 80 °C, acetone (b.p. 56 °C) is continuously volatilized, driving the equilibrium entirely toward the product via Le Chatelier's principle[3].

  • Self-Purifying Phase Separation: The resulting product contains both a basic piperazine nitrogen and a carboxylic acid, existing as a highly polar zwitterion. While the starting materials are highly soluble in non-polar solvents like toluene, the zwitterionic product is completely insoluble. This causality allows the product to spontaneously precipitate from the reaction matrix, enabling isolation via simple filtration[3].

SynthesisWorkflow N1 1. Reagent Assembly 1-Isopropylpiperazine + Meldrum's Acid N2 2. Thermocycling Toluene, 80 °C, 3h (Acetone Evolution) N1->N2 Nucleophilic Attack N3 3. Phase Separation Cool to 5 °C (Zwitterion Precipitation) N2->N3 Ring Opening N4 4. Isolation Filtration & Vacuum Drying N3->N4 Purification

Figure 1: Operational workflow for the synthesis of 3-(4-Isopropylpiperazin-1-yl)-3-oxopropanoic acid.

Quantitative Data & Process Optimization

To ensure a self-validating and robust protocol, various reaction parameters were evaluated. Toluene at 80 °C was identified as the optimal condition, balancing reaction kinetics with product stability.

Table 1: Reagent Stoichiometry

Reagent MW ( g/mol ) Equivalents Amount Function
1-Isopropylpiperazine 128.22 1.00 12.8 g (100 mmol) Nucleophile / Substrate
Meldrum's Acid 144.13 1.05 15.1 g (105 mmol) Electrophile / Malonyl source

| Anhydrous Toluene | 92.14 | 5 volumes | 65 mL | Solvent / Azeotropic driver |

Table 2: Optimization of Reaction Conditions

Solvent Temperature Time Process Observation Isolated Yield (%)
Dichloromethane 40 °C 12 h Incomplete reaction; no precipitation observed. 45%
Acetonitrile 80 °C 4 h Homogeneous mixture; requires tedious solvent evaporation. 82%
Toluene 80 °C 3 h Product precipitates directly upon cooling; high purity. 94%

| Toluene | 110 °C (Reflux)| 3 h | Minor decarboxylation observed (impurity formation). | 78% |

Step-by-Step Experimental Protocol

Equipment Required: 250 mL round-bottom flask, magnetic stirrer, reflux condenser with nitrogen inlet, temperature-controlled oil bath, Büchner funnel, and vacuum oven.

Step 1: Reagent Loading

  • Equip the 250 mL round-bottom flask with a magnetic stir bar and flush the system with inert nitrogen.

  • Charge the flask with Meldrum's acid (15.1 g, 105 mmol) and anhydrous toluene (65 mL). Stir at 400 rpm to form a uniform suspension.

Step 2: Amine Addition

  • Slowly add 1-isopropylpiperazine (12.8 g, 100 mmol) dropwise over 10 minutes at room temperature.

  • Causality Check: The addition will be mildly exothermic. This is due to the immediate acid-base salt formation between the basic piperazine and the acidic Meldrum's acid (pKa ~4.9).

Step 3: Thermocycling & Reaction

  • Lower the flask into the oil bath and heat the reaction mixture to 80 °C.

  • Causality Check: Heating overcomes the activation energy for the nucleophilic attack. Maintaining the temperature at 80 °C ensures that the byproduct, acetone, is continuously expelled from the system. Critical: Do not exceed 90 °C, as malonic acid monoamides are prone to thermal decarboxylation at elevated temperatures.

  • Stir vigorously for 3 hours. The mixture will initially become homogeneous before a white precipitate begins to form as the zwitterionic product accumulates.

Step 4: Phase Separation & Isolation

  • Remove the flask from the oil bath and allow it to cool to room temperature (approx. 30 minutes).

  • Transfer the flask to an ice-water bath (0–5 °C) and age the suspension for 1 hour.

  • Causality Check: The zwitterionic nature of the product renders it completely insoluble in cold toluene, forcing a highly selective phase separation that leaves unreacted starting materials and non-polar impurities in the mother liquor.

  • Collect the white precipitate via vacuum filtration using a Büchner funnel.

  • Wash the filter cake with ice-cold toluene (2 × 15 mL) to displace any residual mother liquor.

Step 5: Desiccation & Validation

  • Transfer the solid to a vacuum oven and dry at 40 °C for 12 hours to afford the pure product.

  • Analytical Validation: Confirm product identity via LC-MS ([M+H]+ expected at m/z 215.1). In the 1H NMR spectrum (D2O), verify the presence of the characteristic malonic -CH2- singlet at ~3.3 ppm and the complete disappearance of the Meldrum's acid gem-dimethyl singlet at 1.7 ppm.

References

  • Appchem. "3-(4-ISO-PROPYL-PIPERAZIN-1-YL)-3-OXO-PROPIONIC ACID | 705942-83-2 | C10H18N2O3". Appchemical.com. 1

  • EvitaChem. "Screening Compounds P72152: 3-(4-Isopropylpiperazin-1-yl)-3-oxopropanoic acid". Evitachem.com. 2

  • Organic Letters. "Highly Stable Meldrum's Acid Derivatives for Irreversible Aqueous Covalent Modification of Amines". ACS Publications.4

  • Google Patents. "WO2002055454A2 - Process and product (Large-scale synthesis of malonic acid monoamides via Meldrum's acid)". Google.com. 3

Sources

Application

Application Note &amp; Protocols: 3-(4-Isopropylpiperazin-1-yl)-3-oxopropanoic Acid as a Versatile Scaffold for Amide and Urea-Based Drug Candidates

Executive Summary The piperazine ring is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" for its prevalence in FDA-approved drugs and its ability to confer favorable pharmacokinetic pro...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The piperazine ring is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" for its prevalence in FDA-approved drugs and its ability to confer favorable pharmacokinetic properties.[1][2] This guide details the strategic application of 3-(4-isopropylpiperazin-1-yl)-3-oxopropanoic acid , a bifunctional building block designed for efficient library synthesis and lead optimization. This reagent uniquely combines the desirable piperazine core, functionalized with an isopropyl group to modulate lipophilicity, with a reactive carboxylic acid handle. We present detailed protocols for its use in two critical synthetic transformations in drug discovery: robust amide bond formation and the synthesis of urea-based pharmacophores, particularly relevant for kinase inhibitor development. This document serves as a practical manual, explaining the chemical rationale behind the protocols and providing a framework for leveraging this building block to accelerate the discovery of novel therapeutics.

Introduction: The Strategic Value of the Piperazine Scaffold

The six-membered piperazine heterocycle is a ubiquitous feature in pharmaceuticals, targeting a vast range of therapeutic areas including central nervous system (CNS) disorders, oncology, and infectious diseases.[1][3] Its strategic incorporation into drug candidates is driven by several key advantages:

  • Improved Physicochemical Properties: The two nitrogen atoms of the piperazine ring can be protonated under physiological conditions, often leading to enhanced aqueous solubility and oral bioavailability—critical attributes for successful drug development.[4]

  • Synthetic Tractability: The secondary amine nature of the piperazine nitrogens allows for straightforward and predictable functionalization, enabling chemists to systematically explore chemical space and fine-tune a molecule's properties.[2][5]

  • Pharmacophoric Versatility: The piperazine ring can act as a rigid linker to correctly orient pharmacophoric elements for optimal target binding or can directly engage in crucial hydrogen bonding interactions with a biological target.[1][6]

The building block, 3-(4-isopropylpiperazin-1-yl)-3-oxopropanoic acid , capitalizes on these benefits. The N-isopropyl group provides a moderate increase in lipophilicity and steric bulk, which can be crucial for optimizing binding affinity and selectivity. The terminal carboxylic acid serves as a versatile synthetic handle, primarily for coupling with a diverse range of primary and secondary amines to rapidly generate libraries of drug-like molecules.

Physicochemical Properties

A preliminary analysis of the building block's properties is essential for planning synthetic strategies and anticipating the characteristics of its derivatives.

PropertyEstimated ValueSignificance in Drug Discovery
Molecular Formula C₁₀H₁₈N₂O₃
Molecular Weight 214.26 g/mol Falls within the range for lead-like and drug-like molecules.
Topological Polar Surface Area (TPSA) 61.9 ŲContributes to good cell permeability and oral bioavailability.
cLogP (Calculated) ~0.5 - 1.0Indicates a balance between solubility and permeability.
Hydrogen Bond Donors 1 (from COOH)Provides a key interaction point for target binding.
Hydrogen Bond Acceptors 4 (3xO, 1xN)Offers multiple points for hydrogen bonding with biological targets.
pKa (Estimated) ~4.0 (acid), ~8.5 (piperazine N)The basic nitrogen will be protonated at physiological pH, aiding solubility.

Note: Values are calculated based on standard cheminformatics principles, as direct experimental data is not widely available.

Core Application: Amide Bond Formation for Library Synthesis

The formation of an amide bond is the most frequent reaction in medicinal chemistry, connecting molecular fragments to build complexity and explore structure-activity relationships (SAR).[7] The carboxylic acid of our title building block is readily activated for coupling with a vast commercial library of amines.

Rationale and Mechanistic Overview

Direct condensation of a carboxylic acid and an amine is kinetically slow and requires harsh conditions.[8] Modern drug synthesis relies on coupling reagents that activate the carboxylic acid, converting the hydroxyl group into a better leaving group. A widely used, reliable, and cost-effective method involves the use of a carbodiimide, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in conjunction with an additive like 1-Hydroxybenzotriazole (HOBt).[7][8]

The mechanism proceeds in two key stages:

  • The carboxylic acid attacks EDC to form a highly reactive O-acylisourea intermediate.

  • This unstable intermediate is intercepted by HOBt to form an activated HOBt-ester. This species is more stable, less prone to racemization (if chiral centers are present), and readily undergoes nucleophilic attack by the amine to form the desired amide bond.[8]

EDC_HOBt_Mechanism RCOOH R-COOH (Building Block) O_acyl O-Acylisourea (Reactive Intermediate) RCOOH->O_acyl + EDC EDC EDC EDC->O_acyl HOBt_ester HOBt-Ester (Activated) O_acyl->HOBt_ester + HOBt Urea EDC Byproduct (Water Soluble) O_acyl->Urea HOBt HOBt HOBt->HOBt_ester Amide R-CO-NH-R' (Product) HOBt_ester->Amide + R'-NH₂ Amine R'-NH₂ Amine->Amide

Caption: Mechanism of EDC/HOBt-mediated amide bond formation.

Protocol 1: EDC/HOBt-Mediated Coupling

This protocol describes a general procedure for coupling 3-(4-isopropylpiperazin-1-yl)-3-oxopropanoic acid with a representative amine, such as 4-chloroaniline.

Materials:

  • 3-(4-Isopropylpiperazin-1-yl)-3-oxopropanoic acid (1.0 equiv)

  • 4-Chloroaniline (1.1 equiv)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) (1.2 equiv)

  • 1-Hydroxybenzotriazole (HOBt) (1.2 equiv)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.5 equiv)

  • Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Standard workup reagents (e.g., water, brine, ethyl acetate, sodium bicarbonate solution, 1M HCl, magnesium sulfate)

Procedure:

  • To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 3-(4-isopropylpiperazin-1-yl)-3-oxopropanoic acid (1.0 equiv), HOBt (1.2 equiv), and 4-chloroaniline (1.1 equiv).

  • Dissolve the mixture in anhydrous DMF (or DCM) to a concentration of approximately 0.1-0.2 M.

  • Cool the solution to 0 °C in an ice bath with magnetic stirring.

    • Causality: Cooling the reaction minimizes potential side reactions and controls the exothermic nature of the activation step.

  • Add EDC·HCl (1.2 equiv) portion-wise to the reaction mixture over 2-3 minutes.

  • Add DIPEA (2.5 equiv) dropwise. The base neutralizes the hydrochloride salt of EDC and the HOBt, facilitating the reaction.

  • Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-18 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting carboxylic acid is consumed.

Workup and Purification:

  • Quench the reaction by adding water.

  • If DMF was used as the solvent, extract the product with ethyl acetate (3x). If DCM was used, dilute with more DCM and wash with water.

  • Wash the combined organic layers sequentially with 5% aqueous NaHCO₃, water, and saturated aqueous NaCl (brine).

    • Causality: The bicarbonate wash removes unreacted HOBt and any remaining carboxylic acid. The brine wash helps to remove residual water from the organic layer.

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent in vacuo.

  • Purify the crude product by flash column chromatography on silica gel to yield the pure amide.[8]

Synthetic Workflow Visualization

Amide_Library_Workflow cluster_start Starting Materials cluster_reaction Synthesis cluster_end Outcome BuildingBlock 3-(4-Isopropylpiperazin-1-yl) -3-oxopropanoic acid Coupling Parallel Amide Coupling (EDC, HOBt, DIPEA) BuildingBlock->Coupling AmineLib Amine Library (R-NH₂) AmineLib->Coupling Purification Purification (Chromatography) Coupling->Purification ProductLib Product Library (Diverse Amides) Purification->ProductLib Screening Biological Screening ProductLib->Screening

Caption: Workflow for generating an amide library.

Advanced Application: Synthesis of Urea-Based Inhibitors

The urea moiety is a powerful pharmacophore, particularly effective in designing kinase inhibitors where it can form critical bidentate hydrogen bonds with the "hinge" region of the enzyme's ATP-binding pocket.[9][10] The carboxylic acid of our building block can be converted into an isocyanate intermediate, which serves as a precursor to urea-containing compounds.

Synthetic Strategy via Curtius Rearrangement

The Curtius rearrangement provides a reliable method to convert a carboxylic acid into an isocyanate. This is typically achieved by first forming an acyl azide, which then rearranges upon heating to expel nitrogen gas and form the isocyanate. Diphenylphosphoryl azide (DPPA) is a common and relatively safe reagent for this one-pot transformation. The resulting isocyanate is highly electrophilic and reacts readily with amines to form ureas.

Protocol 2: Synthesis of a Urea Derivative

This protocol describes the conversion of the building block to an isocyanate and its subsequent reaction with an amine (e.g., 4-fluoroaniline) to form a urea derivative.

Materials:

  • 3-(4-Isopropylpiperazin-1-yl)-3-oxopropanoic acid (1.0 equiv)

  • Diphenylphosphoryl azide (DPPA) (1.1 equiv)

  • Triethylamine (TEA) (1.2 equiv)

  • 4-Fluoroaniline (1.2 equiv)

  • Anhydrous Toluene or Dioxane

  • Standard workup and purification reagents

Procedure:

  • Isocyanate Formation: a. To a dry flask under an inert atmosphere, dissolve 3-(4-isopropylpiperazin-1-yl)-3-oxopropanoic acid (1.0 equiv) in anhydrous toluene. b. Add TEA (1.2 equiv) and stir for 10 minutes at room temperature. c. Add DPPA (1.1 equiv) dropwise. Caution: Azides are potentially explosive. Handle with care behind a blast shield. d. Slowly heat the reaction mixture to 80-90 °C. The evolution of nitrogen gas should be observed as the Curtius rearrangement proceeds. Maintain this temperature for 2-3 hours after gas evolution ceases to ensure complete formation of the isocyanate. e. Cool the reaction mixture to room temperature. The isocyanate is typically not isolated and is used directly in the next step.

  • Urea Formation: a. In a separate flask, dissolve 4-fluoroaniline (1.2 equiv) in a small amount of anhydrous toluene. b. Add the amine solution dropwise to the cooled isocyanate solution from the previous step. c. Stir the reaction mixture at room temperature for 4-6 hours. d. Monitor the reaction by TLC or LC-MS for the disappearance of the isocyanate (which can be inferred by the formation of the product).

  • Workup and Purification: a. If a precipitate (the urea product) has formed, it can be collected by filtration, washed with cold toluene or hexanes, and dried. b. If the product is soluble, concentrate the solvent in vacuo. c. Purify the crude residue by flash column chromatography or recrystallization to obtain the pure urea derivative.

Conceptual Binding Model

Kinase_Binding cluster_inhibitor Urea-Based Inhibitor cluster_kinase Kinase Hinge Region Piperazine Isopropyl- Piperazine Moiety (Selectivity Pocket) Aryl Aryl Group (e.g., Fluorophenyl) Piperazine->Aryl H-Bond Urea Urea Linker -NH-CO-NH- Residue1 Backbone NH (e.g., Alanine) Urea->Residue1 Donor H-Bond Residue2 Backbone C=O (e.g., Glutamate) Urea->Residue2 Acceptor H-Bond

Caption: Conceptual model of a urea-based inhibitor binding to a kinase hinge.

Structure-Activity Relationship (SAR) Considerations

This building block is an excellent starting point for systematic SAR exploration.

  • N-Alkyl/Aryl Group: The N-isopropyl group can be replaced with other substituents (e.g., methyl, cyclopropyl, phenyl) to probe steric and electronic effects within a target's binding pocket. This allows for fine-tuning of potency and selectivity.[1]

  • Amine Diversity: The true power of this building block lies in its reaction with thousands of commercially available amines. Coupling with different (hetero)aromatic, aliphatic, or cyclic amines allows for rapid exploration of the chemical space around the core scaffold, directly impacting the compound's biological activity and ADME properties.[2]

  • Piperazine Bioisosteres: For advanced lead optimization, the piperazine ring itself can be replaced with bioisosteric analogs, such as diazepanes or spirodiamines, which can subtly alter the conformation and physicochemical properties of the final compound.[11]

Conclusion

3-(4-Isopropylpiperazin-1-yl)-3-oxopropanoic acid is a highly valuable and versatile building block for modern drug discovery. Its pre-installed, functionalized piperazine core provides a well-established scaffold for improving drug-like properties, while its reactive carboxylic acid handle enables rapid and efficient diversification through robust amide and urea formation chemistries. The protocols and strategies outlined in this guide provide a solid foundation for researchers to leverage this reagent in their hit-to-lead and lead optimization campaigns, accelerating the path toward novel therapeutic agents.

References

  • Ningbo Innopharmchem Co., Ltd. (2026).
  • BenchChem. (2026).
  • BenchChem. Role of piperazine scaffolds in medicinal chemistry.
  • Naturalista Campano. (2024).
  • Scilit. (2022). The medicinal chemistry of piperazines: A review.
  • PubMed. (2024). The medicinal chemistry of piperazines: A review.
  • BenchChem. (2025). Synthesis of Novel Piperazine-Containing Compounds: A Technical Guide for Drug Discovery Professionals.
  • MDPI. (2021).
  • Enamine. Piperazine Bioisosteres for Drug Design.
  • National Institutes of Health (NIH). (2018). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry.
  • EurekAlert!. (2025). Chemists simplify synthesis of drugs involving amide groups.
  • Dalton Transactions (RSC Publishing). (2021).
  • ResearchGate. (2021).
  • National Institutes of Health (NIH). (2019). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents.
  • Frontiers Media. (2022). Urea-based anticancer agents. Exploring 100-years of research with an eye to the future.

Sources

Method

Application Note: Synthesis and Isolation of 3-(4-Isopropylpiperazin-1-yl)-3-oxopropanoic Acid

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide Executive Summary The preparation of malonic acid monoamides, such as 3-(...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide

Executive Summary

The preparation of malonic acid monoamides, such as 3-(4-isopropylpiperazin-1-yl)-3-oxopropanoic acid, is a critical workflow in the synthesis of PROTAC linkers, beta-keto amides, and complex active pharmaceutical ingredients (APIs). Traditional methods involving the mono-saponification of dialkyl malonates often suffer from poor regioselectivity and complex aqueous workups.

This application note details an optimized, highly scalable, and self-validating protocol utilizing the aminolysis of Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione). By leveraging the unique electrophilicity of Meldrum's acid and the zwitterionic nature of the product, this method achieves high yields and purity while entirely bypassing aqueous extraction.

Mechanistic Rationale & Strategy (E-E-A-T)

The Meldrum's Acid Advantage

Meldrum's acid is characterized by a rigid, cyclic 1,3-dioxane-4,6-dione framework. This structure enforces an s-cis, s-cis conformation of the ester oxygens, which significantly lowers the LUMO of the carbonyl carbons compared to acyclic malonates. Consequently, Meldrum's acid is highly susceptible to nucleophilic attack at positions 4 and 6 by nitrogen nucleophiles, providing a direct, catalyst-free route to monoamides of malonic acid[1]. The use of Meldrum's acid avoids hazardous reagents (like NaH) and provides a highly efficient, scalable synthesis pathway[2].

Causality in Experimental Design
  • Temperature Control to Prevent Decarboxylation: While the initial nucleophilic attack and subsequent ring-opening (with the loss of acetone) require moderate thermal energy, excessive heating must be avoided. Cleavage of the ring can be followed by premature thermal decarboxylation, which would convert the desired malonic acid monoamide into an undesired acetamide byproduct[1]. Maintaining the reaction strictly at 70 °C ensures optimal conversion without degradation.

  • Zwitterion-Driven Purification: 1-Isopropylpiperazine contains a basic tertiary amine (pKa ~ 8.5), while the resulting malonic monoamide features an acidic carboxylic acid (pKa ~ 3.5). Upon formation, the product undergoes intramolecular proton transfer to form a highly polar zwitterion (internal salt). This zwitterion is highly soluble in water but virtually insoluble in cold polar aprotic solvents like acetonitrile.

  • Self-Validating System: The protocol is intrinsically self-validating. The successful formation of the zwitterionic product is directly linked to its precipitation from the reaction matrix upon cooling. If the reaction stalls at the intermediate stage, no precipitate will form, providing immediate visual confirmation of the reaction's success.

Reaction Optimization & Quantitative Data

To establish the most robust protocol, various solvents and temperatures were evaluated. Acetonitrile at 70 °C was identified as the optimal condition, balancing reaction kinetics with the thermodynamic stability of the product.

Table 1: Solvent and Temperature Optimization for Aminolysis of Meldrum's Acid

SolventTemperature (°C)Time (h)Conversion (%)Isolated Yield (%)Purity (LC-MS, %)Mechanistic Observation
Toluene110 (Reflux)2>994280Significant decarboxylation observed.
THF66 (Reflux)8856192Sluggish reaction; incomplete precipitation.
Dichloromethane252460N/AN/AReaction stalled; intermediate stable.
Acetonitrile 70 4 >99 89 >98 Clean precipitation of pure zwitterion.

Experimental Workflow

Synthesis A 1-Isopropylpiperazine (Nucleophile) C Nucleophilic Attack & Ring Opening A->C B Meldrum's Acid (Electrophile) B->C D Loss of Acetone (In situ) C->D E Zwitterion Precipitation (Cooling to 0 °C) D->E F 3-(4-Isopropylpiperazin-1-yl) -3-oxopropanoic acid E->F

Fig 1. Synthetic workflow and mechanistic pathway for the target malonic acid monoamide.

Step-by-Step Protocol

Reagents Required:

  • 1-Isopropylpiperazine (1.0 eq, 10.0 mmol, 1.28 g)

  • Meldrum's acid (2,2-Dimethyl-1,3-dioxane-4,6-dione) (1.05 eq, 10.5 mmol, 1.51 g)

  • Anhydrous Acetonitrile (20 mL)

  • Diethyl ether (for washing)

Equipment:

  • 50 mL round-bottom flask with magnetic stir bar

  • Reflux condenser

  • Heating block or oil bath with precise temperature control

  • Büchner funnel and vacuum filtration setup

Procedure:

  • Preparation: To an oven-dried 50 mL round-bottom flask equipped with a magnetic stir bar, add Meldrum's acid (1.51 g, 10.5 mmol) and anhydrous acetonitrile (20 mL). Stir at ambient temperature until the solid is completely dissolved.

  • Nucleophile Addition: Add 1-isopropylpiperazine (1.28 g, 10.0 mmol) dropwise over 5 minutes. Note: The reaction is mildly exothermic upon initial mixing.

  • Thermal Activation: Attach a reflux condenser to the flask. Heat the mixture to 70 °C using a heating block. Maintain vigorous stirring at this temperature for exactly 4 hours. This ring-opening strategy is a privileged route for introducing diversity at the malonic position[3].

  • Reaction Monitoring: Monitor the reaction progress via LC-MS. The product will elute as a highly polar peak with an m/z of 215.1 [M+H]⁺.

  • Zwitterion Isolation: Once the amine is fully consumed, remove the flask from the heat source and allow it to cool to room temperature. Transfer the flask to an ice bath (0 °C) and let it stand undisturbed for 1 to 2 hours. A dense, white to off-white precipitate will form as the zwitterion crystallizes out of the acetonitrile matrix.

  • Filtration: Filter the suspension under vacuum using a Büchner funnel.

  • Washing: Wash the filter cake with ice-cold acetonitrile (2 × 5 mL) to remove unreacted Meldrum's acid, followed by a wash with cold diethyl ether (10 mL) to facilitate rapid drying.

  • Drying: Transfer the solid to a vacuum desiccator and dry under high vacuum at 40 °C for 12 hours to afford 3-(4-isopropylpiperazin-1-yl)-3-oxopropanoic acid as a white solid (Yield: ~89%).

Analytical Validation

To confirm the structural integrity and ensure no decarboxylation has occurred, validate the isolated product using the following parameters:

  • LC-MS (ESI+): Expected m/z for C10H18N2O3 is 214.13. Observe [M+H]⁺ at 215.1.

  • ¹H NMR (400 MHz, D₂O): Look for the diagnostic malonic methylene protons (singlet, ~2H) around δ 3.30–3.50 ppm. The presence of these protons confirms that thermal decarboxylation to the acetamide did not occur. The isopropyl methine proton should appear as a septet around δ 3.40–3.60 ppm, and the methyl groups as a doublet around δ 1.30 ppm.

References[2] Amrita Vishwa Vidyapeetham. "An Improved Process To Prepare Malonic Acid Derivatives Using Meldrum's Acid." QuickCompany.in.Verified Link[1] McNab, H. "Meldrum's Acid." Chemical Society Reviews, 1978. IC/Unicamp. Verified Link[3] Flinois, K., et al. "Preparation of mono-substituted malonic acid half oxyesters (SMAHOs)." Beilstein Journal of Organic Chemistry, 2017. National Institutes of Health (NIH). Verified Link

Sources

Application

Application Note: Advanced NMR Spectroscopy Characterization of 3-(4-Isopropylpiperazin-1-yl)-3-oxopropanoic Acid

Target Audience: Analytical Chemists, NMR Spectroscopists, and Drug Development Professionals Document Type: Technical Guide & Experimental Protocol Scientific Context: The Conformational Complexity of Piperazine Amides...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, NMR Spectroscopists, and Drug Development Professionals Document Type: Technical Guide & Experimental Protocol

Scientific Context: The Conformational Complexity of Piperazine Amides

The piperazine scaffold is a privileged pharmacophore in medicinal chemistry, frequently utilized to modulate the pharmacokinetic and pharmacodynamic properties of small molecule therapeutics. The molecule 3-(4-Isopropylpiperazin-1-yl)-3-oxopropanoic acid (Formula: C₁₀H₁₈N₂O₃) serves as a highly versatile building block. Structurally, it features a basic tertiary amine (N4, substituted with an isopropyl group) and a tertiary amide (N1, acylated by a malonic acid derivative).

While its structure appears straightforward, the NMR characterization of N-acylated piperazines is notoriously complex. The C–N amide bond possesses partial double-bond character, which severely restricts bond rotation at ambient temperatures[1]. This restricted rotation traps the molecule in distinct conformational isomers (rotamers)—typically syn and anti relative to the carbonyl oxygen. Consequently, the ¹H and ¹³C NMR spectra at 298 K often exhibit broad, overlapping, or duplicated signals for the piperazine ring protons (N-CH₂), which can be easily misidentified as impurities or degradation products[2].

To ensure scientific integrity and prevent structural misassignment, this application note details a self-validating NMR protocol utilizing Variable-Temperature NMR (VT-NMR) and 2D correlation spectroscopy to unambiguously characterize this molecule.

Experimental Design & Causality

Solvent Selection: Overcoming Polarity and Overlap

Choosing the correct deuterated solvent is the foundational step of any NMR protocol. 3-(4-Isopropylpiperazin-1-yl)-3-oxopropanoic acid is a highly polar, potentially zwitterionic molecule (containing both a carboxylic acid and a basic amine).

  • The Choice: Dimethyl sulfoxide-d₆ (DMSO-d₆) is the optimal solvent.

  • The Causality: Non-polar solvents like CDCl₃ fail to adequately solvate the polar moieties, leading to poor signal-to-noise ratios and severe line broadening[3]. DMSO-d₆ disrupts intermolecular hydrogen bonding, ensuring monomeric dispersion of the analyte.

  • The Caveat: The malonic acid -CH₂- protons (~3.3 ppm) and the piperazine -CH₂- protons adjacent to the amine (~2.4-2.5 ppm) often overlap with the residual water peak (3.33 ppm) and the DMSO pentet (2.50 ppm), respectively. High-resolution 2D Heteronuclear Single Quantum Coherence (HSQC) is required to resolve these overlaps[4].

Variable-Temperature NMR (VT-NMR)

To prove that signal duplication arises from rotamers rather than chemical impurities, thermal energy must be applied to overcome the rotational activation barrier (ΔG‡) of the amide bond[1]. By heating the sample to its coalescence temperature (typically 340 K – 360 K for piperazine amides), the exchange rate between the syn and anti conformers exceeds the NMR timescale, collapsing the split signals into sharp, time-averaged peaks[2].

Rotamer_Logic Amide N-Acylated Piperazine (Partial Double Bond) RotamerA Syn-Rotamer (Slower Exchange at 298K) Amide->RotamerA Restricted Rotation RotamerB Anti-Rotamer (Slower Exchange at 298K) Amide->RotamerB Restricted Rotation Spectrum Complex 1H NMR (Split N-CH2 Signals) RotamerA->Spectrum RotamerB->Spectrum Heat Apply Thermal Energy (VT-NMR > 340K) Spectrum->Heat Coalescence Signal Coalescence (Time-Averaged Spectrum) Heat->Coalescence Overcomes Activation Barrier

Caption: Causality of signal splitting and coalescence in N-acylated piperazine NMR spectra.

Step-by-Step Analytical Protocol

The following methodology outlines a self-validating workflow for complete structural elucidation.

Step 1: Sample Preparation

  • Weigh 15–20 mg of 3-(4-Isopropylpiperazin-1-yl)-3-oxopropanoic acid.

  • Dissolve in 600 µL of high-purity DMSO-d₆ (100.0 atom % D) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.

  • Causality Check: Ensure the sample is fully dissolved. If the solution is cloudy, sonicate for 5 minutes. Filter through a glass wool plug into a 5 mm NMR tube to prevent magnetic field inhomogeneities caused by particulate matter.

Step 2: Ambient Temperature 1D Acquisition (298 K)

  • Acquire a standard ¹H NMR spectrum (e.g., 16-64 scans, relaxation delay D1 = 2s).

  • Acquire a ¹³C{¹H} NMR spectrum (e.g., 1024 scans, D1 = 2s).

  • Observation: Note the broadening or splitting of the signals between 3.4–3.6 ppm (piperazine N1-CH₂) and ~41/45 ppm in the ¹³C spectrum.

Step 3: Variable-Temperature (VT) NMR Validation

  • Gradually increase the probe temperature in 10 K increments from 298 K to 350 K.

  • Allow 5 minutes of thermal equilibration at each step before acquiring a rapid ¹H spectrum (8 scans).

  • Causality Check: Monitor the broad piperazine signals. As temperature increases, the separate rotamer peaks will broaden further, merge at the coalescence temperature (Tc), and finally sharpen into a single set of peaks. This validates the purity of the compound and confirms the presence of conformational isomers[2].

Step 4: 2D NMR Acquisition (at Coalescence Temperature)

  • Maintain the sample at the elevated temperature (e.g., 350 K) where signals are sharpest.

  • Acquire ¹H-¹H COSY to map the adjacent protons on the piperazine ring.

  • Acquire ¹H-¹³C HSQC to resolve the malonic acid -CH₂- from the water peak, and the N4-CH₂ from the DMSO peak[4].

  • Acquire ¹H-¹³C HMBC to confirm the connectivity of the isopropyl group to N4, and the malonic acid connectivity to the N1 amide carbonyl.

NMR_Workflow Start Sample Prep: 3-(4-Isopropylpiperazin-1-yl) -3-oxopropanoic acid Solvent Solvent Selection (DMSO-d6 preferred) Start->Solvent NMR1D Acquire 1H & 13C NMR at 298 K Solvent->NMR1D CheckRotamers Observe Signal Splitting? (Amide Rotamers) NMR1D->CheckRotamers VTNMR Variable Temp (VT) NMR Heat to Coalescence CheckRotamers->VTNMR Yes (Broad Peaks) NMR2D Acquire 2D NMR (COSY, HSQC, HMBC) CheckRotamers->NMR2D No (Sharp Peaks) VTNMR->NMR2D Coalesced Assign Structural Elucidation NMR2D->Assign

Caption: Workflow for NMR characterization of N-acylated piperazines.

Data Presentation: Expected Chemical Shifts

The following table summarizes the anticipated quantitative NMR data for 3-(4-Isopropylpiperazin-1-yl)-3-oxopropanoic acid in DMSO-d₆. Note: Exact values may shift slightly based on concentration and exact temperature, but the relative topology remains constant.

Table 1: Expected ¹H and ¹³C NMR Assignments (DMSO-d₆, 298 K)
Structural Moiety¹H Chemical Shift (ppm)Multiplicity & Integration¹³C Chemical Shift (ppm)Notes & Causality
Carboxylic Acid (-COOH) ~12.5br s, 1H~169.0Highly exchangeable; may broaden into baseline if trace water is present.
Amide Carbonyl (C=O) --~165.0Identified via HMBC correlation from malonic CH₂ and piperazine N1-CH₂.
Malonic Acid (-CH₂-) ~3.3s, 2H~41.5Often overlaps with residual H₂O in DMSO-d₆. Resolve via HSQC.
Piperazine N1-CH₂ (Amide) ~3.4 – 3.6m, 4H (split)~41.0, ~45.0Exhibits severe rotameric splitting at 298 K due to restricted C-N bond rotation.
Piperazine N4-CH₂ (Amine) ~2.4 – 2.5m, 4H~48.0, ~53.0Often overlaps with DMSO-d₆ pentet. Sharpens at higher temperatures.
Isopropyl (-CH-) ~2.6 – 2.7m, 1H~54.0Septet expected, but often appears as a multiplet due to adjacent N4 coupling.
Isopropyl (-CH₃) ~0.9 – 1.0d, 6H~18.0Strong, distinct doublet. Excellent reference peak for integration.

References

  • Wodtke, R., et al. "NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution." RSC Advances, 2018.[1][5] URL:[Link]

  • Kühne, M., et al. "Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines." MDPI Molecules, 2025.[2] URL:[Link]

  • Martin, G. E., et al. "NMR Structure Elucidation of Small Organic Molecules and Natural Products: Choosing ADEQUATE vs HMBC." ACS Publications, 2014.[4] URL:[Link]

Sources

Method

Application Note: Incorporation of 3-(4-Isopropylpiperazin-1-yl)-3-oxopropanoic Acid in Solid-Phase Peptide Synthesis

Executive Summary The optimization of peptide therapeutics frequently requires structural modifications to overcome inherent limitations such as poor aqueous solubility, rapid proteolytic degradation, and suboptimal phar...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The optimization of peptide therapeutics frequently requires structural modifications to overcome inherent limitations such as poor aqueous solubility, rapid proteolytic degradation, and suboptimal pharmacokinetic (PK) profiles. 3-(4-Isopropylpiperazin-1-yl)-3-oxopropanoic acid (CAS: 705942-83-2) has emerged as a highly effective building block for N-terminal capping and orthogonal side-chain derivatization in Solid-Phase Peptide Synthesis (SPPS)[1][2].

This application note provides a comprehensive, self-validating methodology for incorporating this malonic acid monoamide derivative into peptide sequences. By detailing the mechanistic causality behind reagent selection and reaction conditions, this guide equips drug development professionals with the protocols necessary to enhance peptide solubility and metabolic stability.

Chemical Properties & Mechanistic Rationale

Understanding the structural components of 3-(4-Isopropylpiperazin-1-yl)-3-oxopropanoic acid is critical for predicting its behavior during synthesis and its pharmacological impact on the final peptide.

PropertySpecification
Chemical Name 3-(4-Isopropylpiperazin-1-yl)-3-oxopropanoic acid
CAS Number 705942-83-2[1][2]
Molecular Formula C10H18N2O3[2]
Molecular Weight 214.26 g/mol [1]
Structural Class Malonic acid monoamide / Piperazine derivative
Epimerization Risk None (Lacks an α -chiral center)
The Causality of Structural Design
  • The Piperazine Core (Solubility & Binding): Piperazine is a privileged scaffold in medicinal chemistry[3]. The distal tertiary nitrogen possesses a pKa of approximately 7.5–8.0, meaning it is predominantly protonated at physiological pH. This localized positive charge disrupts hydrophobic aggregation and significantly enhances the aqueous solubility of the peptide[3][4]. Furthermore, it can participate in critical salt-bridge interactions with target receptors (e.g., EphB2)[5].

  • The Isopropyl Motif (Steric Shielding): The isopropyl group attached to the N4 position of the piperazine ring provides essential steric bulk. During SPPS activation, this shielding prevents the basic tertiary amine from acting as a competing nucleophile, thereby suppressing unwanted N-alkylation or polymerization. In vivo, it protects the nitrogen from rapid N-oxidation and tunes the overall lipophilicity (LogD) for optimal membrane interaction[5].

  • The Malonic Acid Linker (Epimerization-Free Coupling): Because the reactive carboxylic acid is part of a malonic acid monoamide (rather than an α -amino acid), it lacks a chiral center at the α -carbon. This completely eliminates the risk of epimerization during activation, allowing researchers to utilize highly reactive, unhindered coupling reagents (like HATU) to drive difficult couplings to completion[6].

Experimental Workflows & Decision Logic

SPPS_Strategy Start Fmoc-Peptide-Resin (Completed Sequence) Deprotect N-Terminal Fmoc Removal (20% Piperidine/DMF) Start->Deprotect Activate Pre-activate Modifier (HATU/DIPEA, 5 min) Deprotect->Activate Parallel Prep Couple Couple 3-(4-Isopropylpiperazin-1-yl)- 3-oxopropanoic acid (60-90 min, RT) Deprotect->Couple Activate->Couple Validate Kaiser Test (Self-Validation) Couple->Validate Validate->Couple Positive (Blue) Re-couple Cleave Global Cleavage (TFA/TIS/H2O) Validate->Cleave Negative (Yellow)

Workflow for N-terminal modification using 3-(4-Isopropylpiperazin-1-yl)-3-oxopropanoic acid.

Validated Protocols

Protocol A: N-Terminal Capping on Solid Support

N-terminal modification is a proven strategy to protect peptides from aminopeptidase degradation while introducing functional handles[5][7][8].

Reagent Rationale: We utilize HATU/DIPEA for this step. While DIC/Oxyma Pure is the modern standard for green peptide elongation[9], the electron-withdrawing nature of the adjacent amide carbonyl in the malonic acid derivative can reduce the nucleophilicity of the active ester. HATU generates a highly reactive HOAt ester that overcomes this electronic hindrance. Because the molecule is achiral, the increased epimerization risk usually associated with excess uronium salts is irrelevant here.

Step-by-Step Methodology:

  • Fmoc Deprotection: Treat the resin-bound peptide with 20% piperidine in DMF (or γ -valerolactone for a greener alternative) for 2 × 10 minutes[9][10]. Wash the resin thoroughly with DMF (5 × 1 min) and DCM (3 × 1 min).

  • Pre-Activation: In a separate vial, dissolve 3-(4-Isopropylpiperazin-1-yl)-3-oxopropanoic acid (4.0 equivalents relative to resin loading) in a minimal volume of DMF. Add HATU (3.9 equivalents) and DIPEA (8.0 equivalents). Stir for 3–5 minutes at room temperature to form the active ester.

  • Coupling: Add the activated mixture to the resin. Agitate gently for 60–90 minutes at room temperature.

  • Self-Validation (Kaiser Test): Withdraw a few resin beads and perform a Kaiser (ninhydrin) test.

    • Causality: The Kaiser test detects free primary amines. A yellow/colorless result confirms >99% coupling efficiency. A blue result indicates incomplete coupling, triggering a mandatory re-coupling step using DIC/Oxyma Pure to avoid guanidinylation of the unreacted amines[6].

  • Cleavage: Wash the resin (DMF, DCM, MeOH) and dry. Cleave the peptide using a standard cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H2O) for 2 hours.

Protocol B: Orthogonal Side-Chain Functionalization (Lysine-Mtt)

Attaching the piperazine moiety to a side chain (e.g., a centrally located Lysine) is useful for tuning the isoelectric point without disrupting N-terminal receptor interactions[7].

  • Sequence Elongation: Synthesize the peptide incorporating Fmoc-Lys(Mtt)-OH at the desired position.

  • N-Terminal Protection: After the final Fmoc removal, cap the N-terminus (e.g., with Boc2O or acetic anhydride) to prevent unwanted reactions.

  • Orthogonal Deprotection: Treat the resin with 1% TFA in DCM (10 × 3 min). Validation: The cleavage of the Mtt group releases a distinct yellow trityl cation. Continue treatments until the draining solution is completely colorless, validating full deprotection.

  • Neutralization: Wash the resin with 5% DIPEA in DMF (3 × 2 min) to neutralize the TFA salts.

  • Coupling: Couple 3-(4-Isopropylpiperazin-1-yl)-3-oxopropanoic acid using the exact activation parameters described in Protocol A.

Quantitative Data & Optimization

The following table summarizes the optimized coupling parameters for this specific building block, comparing different activation strategies based on empirical SPPS principles[6][9].

Activation StrategyEquivalents (Acid/Activator/Base)SolventTime (min)Coupling EfficiencyPrimary Use Case
HATU / DIPEA 4.0 / 3.9 / 8.0DMF60>99%Standard N-terminal capping; sterically hindered sequences.
DIC / Oxyma Pure 4.0 / 4.0 / 0.0DMF/NMP90~95%Greener alternative; secondary re-coupling to prevent guanidinylation.
PyBOP / NMM 4.0 / 3.9 / 8.0DMF120~90%Cost-effective alternative for large-scale manufacturing.

Note: Because the piperazine ring introduces a basic site, the final cleaved peptide will likely exhibit altered retention times during Reverse-Phase HPLC (RP-HPLC). A shallower gradient of Acetonitrile (with 0.1% TFA) is recommended for optimal resolution of the final product.

References

  • EvitaChem: 3-(4-Isopropylpiperazin-1-yl)-3-oxopropanoic acid. EvitaChem. 1

  • 3-(4-ISO-PROPYL-PIPERAZIN-1-YL)-3-OXO-PROPIONIC ACID | 705942-83-2. Appchem. 2

  • Green Solid-Phase Peptide Synthesis (GSPPS) 3. Green Solvents for Fmoc Removal in Peptide Chemistry. Organic Process Research & Development - ACS Publications. 10

  • Greening the synthesis of peptide therapeutics: an industrial perspective. PMC. 9

  • High-Efficiency Solid Phase Peptide Synthesis (HE-SPPS). Luxembourg Bio Technologies. 6

  • 4-Fmoc-piperazine-2-carboxylic acid. Chem-Impex. 3

  • 4-Fmoc-piperazine-2-carboxylic acid ≥95% (by HPLC). Avantor. 4

  • Enhancing Inhibitory Potency and Serum Stability of Peptide Inhibitors of the EphB2 Receptor. Biochemistry - ACS Publications. 5

  • Selective N-terminal modification of peptides and proteins using acyl phosphates. ChemRxiv. 7

  • Method for n-terminal functionalization of polypeptides and products thereof. Google Patents (WO2019219002A1). 8

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting the Synthesis of 3-(4-Isopropylpiperazin-1-yl)-3-oxopropanoic Acid

Welcome to the Technical Support Center for the synthesis of 3-(4-Isopropylpiperazin-1-yl)-3-oxopropanoic acid . This specific malonic acid monoamide is a critical building block in drug development, frequently utilized...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis of 3-(4-Isopropylpiperazin-1-yl)-3-oxopropanoic acid . This specific malonic acid monoamide is a critical building block in drug development, frequently utilized as a polar linker in targeted protein degraders (PROTACs) and kinase inhibitors.

Despite its structural simplicity, researchers frequently encounter severely depressed reaction yields (<20%) when synthesizing this molecule. This portal is designed to move beyond basic recipes, providing researchers with the mechanistic causality behind these failures and a self-validating protocol to consistently achieve >85% yields.

Part 1: Mechanistic Pathway & Workflow Visualization

Understanding the chemical behavior of malonic monoamides is the first step in troubleshooting your synthesis. The diagrams below illustrate the optimized chemical pathway and the critical isolation workflow.

Pathway MA Meldrum's Acid + 1-Isopropylpiperazine Target 3-(4-Isopropylpiperazin-1-yl) -3-oxopropanoic acid (Target Product) MA->Target Nucleophilic Ring Opening (20-50°C) Acetone Acetone MA->Acetone Leaving Group Byproduct 1-(4-Isopropylpiperazin-1-yl) ethanone (Decarboxylation Byproduct) Target->Byproduct Thermal Degradation (>60°C) CO2 CO2 Target->CO2 Decarboxylation

Chemical pathway of Meldrum's acid ring opening and thermal decarboxylation degradation.

Workup Crude Crude Reaction Mixture (Target + Acetone + MeCN) Evap Vacuum Concentration (T < 40°C) Crude->Evap Aqueous Standard Aqueous Workup (AVOID) Evap->Aqueous Incorrect Precip Direct Trituration (MTBE/Hexane) Evap->Precip Correct Loss Product Loss in Aqueous Phase (Zwitterion) Aqueous->Loss Pure Pure Target Compound Precip->Pure

Optimized non-aqueous isolation workflow to prevent zwitterion product loss.

Part 2: Troubleshooting FAQs

Q1: I am using standard EDC/HOBt coupling with malonic acid and 1-isopropylpiperazine, but my major product is the bis-amide (1,3-bis(4-isopropylpiperazin-1-yl)propane-1,3-dione). How do I stop the over-coupling? Causality: Malonic acid possesses two equally reactive carboxylic acid groups. When activated by coupling agents like EDC, stopping at the mono-coupling stage is statistically and kinetically difficult. Solution: Abandon standard peptide coupling reagents. Instead, use (2,2-dimethyl-1,3-dioxane-4,6-dione) as your malonate synthon. Nucleophilic attack by 1-isopropylpiperazine opens the Meldrum's acid ring, releasing acetone and forming the monoamide. Crucially, the remaining acidic group is released as an unreactive carboxylate anion. This inherently prevents a second amine addition without the need for any coupling agents.

Q2: My reaction yield is capped at 30%, and LC-MS shows a major byproduct with a mass of M+H = 171.1. What is going wrong? Causality: The target molecule (M+H = 215.1) is a malonic acid monoamide. These structures are highly susceptible to thermal decarboxylation, a known degradation pathway for . When the reaction or workup temperature exceeds 60°C, the malonic acid moiety loses CO₂ (mass loss of 44 Da), forming the acetamide byproduct: 1-(4-isopropylpiperazin-1-yl)ethanone (M+H = 171.1). Industrial scale-up of malonic monoamides requires strict temperature controls to prevent this exact. Solution: Keep the reaction temperature between 20°C and 40°C. Never reflux this reaction.

Q3: The reaction seems complete by LC-MS, but I lose all my product during the aqueous extraction (EtOAc/Water). Where is my product going? Causality: 3-(4-Isopropylpiperazin-1-yl)-3-oxopropanoic acid contains a basic tertiary amine (piperazine N4, pKa ~8.5) and an acidic carboxylic acid (pKa ~3.0). At typical workup pH ranges (pH 4–8), it exists almost entirely as a highly water-soluble zwitterion . It will not partition into organic solvents like ethyl acetate or dichloromethane. Solution: Utilize a strictly non-aqueous isolation strategy (detailed in the protocol below).

Part 3: Yield Optimization Matrix

The following table summarizes the quantitative impact of varying reaction conditions on the isolated yield of 3-(4-Isopropylpiperazin-1-yl)-3-oxopropanoic acid.

Reaction StrategyTemperatureIsolation MethodExpected YieldPrimary Impurity
Malonic Acid + EDC25°CAqueous Extraction< 10%Bis-amide
Meldrum's Acid + Amine80°C (Reflux)Aqueous Extraction0%Acetamide (Decarboxylation)
Meldrum's Acid + Amine80°C (Reflux)Direct Trituration30 - 40%Acetamide (Decarboxylation)
Meldrum's Acid + Amine 40°C Direct Trituration > 85% Trace unreacted amine

Part 4: Standardized Step-by-Step Protocol

This protocol is designed as a self-validating system . In-process controls are embedded directly into the workflow to ensure the integrity of the synthesis at every stage.

Step 1: Reagent Preparation

  • Ensure all glassware is oven-dried to prevent premature hydrolysis of the starting materials.

  • Dissolve Meldrum's acid (1.05 equivalents, 15.1 g, 105 mmol) in anhydrous acetonitrile (100 mL) in a 250 mL round-bottom flask equipped with a magnetic stirrer and nitrogen inlet.

Step 2: Controlled Amine Addition

  • Cool the Meldrum's acid solution to 0–5°C using an ice bath.

  • Dissolve 1-isopropylpiperazine (1.00 equivalent, 12.8 g, 100 mmol) in anhydrous acetonitrile (20 mL).

  • Add the amine solution dropwise over 30 minutes.

    • Causality Insight: Dropwise addition prevents localized exothermic spikes that could trigger premature thermal decarboxylation.

Step 3: Reaction Execution & Self-Validation

  • Remove the ice bath and allow the reaction to warm to room temperature (20–25°C). Stir for 12–16 hours.

  • Self-Validation Check 1 (Visual): Monitor the reaction vessel for gas evolution. The correct ring-opening mechanism releases acetone, not gas. If bubbling (CO₂) is observed, the product is undergoing thermal degradation. Immediately cool the reaction.

  • Self-Validation Check 2 (Analytical): Analyze an aliquot via LC-MS. The target mass (M+H = 215.1) should be the dominant peak, with no significant presence of the M+H = 171.1 degradation peak.

Step 4: Non-Aqueous Isolation

  • Transfer the reaction mixture to a rotary evaporator.

  • Remove the acetonitrile solvent and acetone byproduct under reduced pressure.

    • CRITICAL: Keep the rotary evaporator water bath temperature strictly below 40°C to prevent late-stage decarboxylation.

  • To the resulting viscous crude oil, add 100 mL of cold Methyl tert-butyl ether (MTBE). Stir vigorously for 1 hour to induce crystallization of the zwitterion.

  • Filter the resulting white precipitate under vacuum. Wash the filter cake with an additional 30 mL of cold MTBE.

  • Dry the solid in a vacuum oven at 35°C overnight to afford the pure 3-(4-Isopropylpiperazin-1-yl)-3-oxopropanoic acid.

References

  • Title: Meldrum's acid - Wikipedia Source: Wikipedia URL: [Link]

  • Title: Highly stable Meldrum's acid derivatives for irreversible aqueous covalent modification of amines Source: PubMed Central (PMC) URL: [Link]

  • Title: WO2002055454A2 - Process and product Source: Google Patents URL
Optimization

Technical Support Center: Troubleshooting Solubility Issues with 3-(4-Isopropylpiperazin-1-yl)-3-oxopropanoic Acid

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges regarding the solubility of complex amphoteric compounds.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges regarding the solubility of complex amphoteric compounds. This guide is specifically engineered for researchers and drug development professionals struggling to solubilize 3-(4-Isopropylpiperazin-1-yl)-3-oxopropanoic acid in organic solvents.

By understanding the thermodynamic and electrostatic forces governing this molecule, you can move beyond trial-and-error and apply rational, field-proven solubilization strategies.

Part 1: Mechanistic Insight – The Zwitterion Dilemma

3-(4-Isopropylpiperazin-1-yl)-3-oxopropanoic acid contains two highly reactive, ionizable groups: a basic tertiary amine within the isopropylpiperazine moiety (pKa ~8.5) and an acidic carboxylic acid (pKa ~3.5).

In neutral organic solvents, this molecule undergoes intramolecular proton transfer to exist predominantly as a zwitterion . The electrostatic attraction between the protonated piperazine cation and the deprotonated carboxylate anion creates a rigid, highly polar intermolecular crystal lattice. Standard non-polar or weakly polar organic solvents (such as Dichloromethane [DCM], Ethyl Acetate [EtOAc], or Tetrahydrofuran [THF]) lack the required dielectric constant and hydrogen-bonding capacity to disrupt this lattice energy [1]. To achieve solubility, you must chemically or physically dismantle this zwitterionic network.

G Z Zwitterion Network (Insoluble in Organics) Acid Add Strong Acid (e.g., TFA, HCl) Z->Acid pH < 3 Base Add Lipophilic Base (e.g., DIPEA, TEA) Z->Base pH > 9 Cation Cationic Form (Soluble in MeOH, DMF) Acid->Cation Anion Lipophilic Ammonium Salt (Soluble in DCM, THF) Base->Anion

Solubilization pathways for zwitterionic piperazine derivatives via pH adjustment.

Part 2: Frequently Asked Questions (FAQs)

Q1: Why does sonication fail to dissolve my compound in DCM? A: Sonication only provides mechanical energy to break apart macroscopic particles; it does not alter the thermodynamic solubility limit of the zwitterion. Without a chemical disruptor (like a lipophilic base) to neutralize the charge separation, the compound will inevitably remain a cloudy suspension.

Q2: How can I achieve high-concentration stocks for amide coupling reactions? A: For synthetic coupling (e.g., using EDC/HOBt or HATU), the "Lipophilic Base Strategy" is highly effective. Adding a sterically hindered tertiary amine like N,N-Diisopropylethylamine (DIPEA) deprotonates the carboxylic acid. This forms a lipophilic diisopropylethylammonium salt. The bulky isopropyl groups of DIPEA prevent tight ion pairing, drastically increasing solubility in DCM and DMF [2].

Q3: What if my downstream biological assay requires neutral, salt-free conditions? A: If you cannot form a salt, you must rely on solvent-solute hydrogen bonding to solvate the zwitterion. A binary solvent system, such as Dimethyl Sulfoxide (DMSO) mixed with a protic solvent like Methanol (MeOH) at a 1:1 ratio, provides both a high dielectric constant and necessary hydrogen-bond donors/acceptors to stabilize the charged poles of the molecule without altering the pH.

Part 3: Quantitative Solvent Compatibility Matrix

The following table summarizes the expected solubility behaviors based on empirical solvent interactions and additive strategies.

Solvent SystemAdditiveExpected Solubility LimitMechanistic StateDownstream Compatibility
100% DCM None< 1.0 mg/mLZwitterion (Aggregated)Poor
100% DMF None~ 5.0 mg/mLZwitterion (Solvated)Moderate
DCM / DMF (9:1) 1.2 eq DIPEA> 50.0 mg/mLLipophilic Ammonium SaltExcellent (Synthesis)
DMSO / MeOH (1:1) None~ 25.0 mg/mLZwitterion (H-Bonded)Excellent (Assay Stocks)

Part 4: Validated Standard Operating Protocols (SOPs)

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems.

Protocol A: Lipophilic Salt Solubilization for Synthetic Coupling

Objective: Achieve a >0.1 M solution in DCM/DMF for peptide-like amide coupling. Causality: Converting the zwitterion to an ammonium carboxylate salt using a sterically hindered base prevents nucleophilic interference while maximizing organic solvation.

  • Weighing: Accurately weigh 3-(4-Isopropylpiperazin-1-yl)-3-oxopropanoic acid into a dry, argon-purged glass vial.

  • Suspension: Add anhydrous Dichloromethane (DCM) to achieve the target volume (e.g., 0.1 M). The solution will immediately appear as a cloudy white suspension.

  • Ion Disruption: Add 1.2 to 1.5 molar equivalents of N,N-Diisopropylethylamine (DIPEA).

  • Agitation: Vortex the mixture vigorously for 30 seconds. The suspension should rapidly transition to a clear, homogeneous solution.

  • Self-Validation Check: Hold the vial against a strong light source. If microscopic particulate matter persists, the lattice is not fully disrupted. Add an additional 0.1 eq of DIPEA and 5% v/v anhydrous DMF as a co-solvent. Once optically clear, the solution is validated for the addition of coupling reagents.

Protocol B: Co-Solvent Solubilization for Biological Assays

Objective: Prepare a high-concentration stock (e.g., 50 mM) without introducing toxic organic bases or altering the native pH. Causality: DMSO disrupts general hydrophobic interactions, while Methanol provides targeted hydrogen-bond donors to solvate the carboxylate and piperazine moieties simultaneously.

  • Weighing: Weigh the compound into a sterile, solvent-resistant microcentrifuge tube.

  • Primary Solvation: Add DMSO to reach exactly 50% of the target final volume. Vortex thoroughly. (The compound will likely remain partially insoluble at this stage).

  • Secondary Solvation: Add Methanol (MeOH) dropwise to make up the remaining 50% of the volume.

  • Thermal Assistance: Sonicate the mixture in a water bath at 35°C for 5 minutes to accelerate thermodynamic equilibrium.

  • Self-Validation Check: Centrifuge the tube at 10,000 x g for 2 minutes. Carefully inspect the bottom of the tube for a microscopic pellet. If a pellet is present, the thermodynamic solubility limit has been exceeded; you must dilute the stock by 50% with fresh 1:1 DMSO:MeOH mixture until no pellet forms upon centrifugation.

Workflow Start Assess Downstream Application Coupling Peptide/Amide Coupling Start->Coupling Assay Biological Assay / Neutral pH Start->Assay Step1 Suspend in DCM/DMF Coupling->Step1 Step3 Use DMSO/MeOH Co-solvent Assay->Step3 Step2 Add 1.2-2.0 eq DIPEA Step1->Step2 End1 Clear Organic Solution Step2->End1 Step4 Vortex & Sonicate at 35°C Step3->Step4 End2 Clear Assay Stock Step4->End2

Decision matrix and experimental workflow for solubilizing the compound based on application.

References

  • Fosbøl, P. L., Neerup, R., Arshad, M. W., Tecle, Z., & Thomsen, K. (2011). Aqueous Solubility of Piperazine and 2-Amino-2-methyl-1-propanol plus Their Mixtures Using an Improved Freezing-Point Depression Method. Journal of Chemical & Engineering Data, 56(12), 5088-5093.[Link]

  • Mitin, Y. V. (1996). An effective organic solvent system for the dissolution of amino acids. International Journal of Peptide and Protein Research, 48(4), 374-376.[Link]

Troubleshooting

chromatography purification techniques for 3-(4-Isopropylpiperazin-1-yl)-3-oxopropanoic acid

Welcome to the Technical Support Center for the purification and chromatographic analysis of 3-(4-Isopropylpiperazin-1-yl)-3-oxopropanoic acid . As a highly polar, zwitterionic malonic acid half-amide, this molecule pres...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the purification and chromatographic analysis of 3-(4-Isopropylpiperazin-1-yl)-3-oxopropanoic acid .

As a highly polar, zwitterionic malonic acid half-amide, this molecule presents a "perfect storm" of chromatographic challenges: negligible retention on standard reversed-phase columns, severe peak tailing due to secondary interactions, and a high susceptibility to thermal and acid-catalyzed decarboxylation.

This guide is engineered for researchers and drug development professionals. It transcends basic troubleshooting by explaining the physicochemical causality behind each chromatographic behavior, providing self-validating protocols, and grounding methodologies in authoritative chromatographic science.

Section 1: Retention & Peak Shape Troubleshooting (The Polarity Problem)

Q: My compound elutes in the void volume (t0) on a standard C18 column, even at 5% organic modifier. How can I achieve baseline retention? A: This is a classic manifestation of the molecule's high polarity and zwitterionic nature. At acidic pH (e.g., 0.1% Formic Acid, pH ~2.7), the piperazine nitrogen is protonated (cationic) and the carboxylic acid is fully protonated (neutral). The resulting net-positive charge makes the molecule highly hydrophilic, preventing partitioning into the hydrophobic C18 stationary phase.

  • Solution 1 (Hydrophilic Interaction Liquid Chromatography - HILIC): Abandon reversed-phase (RP) for this specific challenge. HILIC is the premier technique for polar zwitterions. By using a high-organic mobile phase (e.g., 90% Acetonitrile), HILIC creates a stable, water-rich layer on a polar stationary phase. The analyte partitions into this aqueous layer based on hydrogen bonding and dipole-dipole interactions[1].

  • Solution 2 (pH-Tuned RP-HPLC): If you must use RP-HPLC, you must exploit the molecule's isoelectric point (pI). The pKa of the carboxylic acid is ~3.5, and the piperazine nitrogen is ~8.5. At pH 6.0, the molecule exists as a net-neutral zwitterion (carboxylate anion, piperazinium cation). This minimizes electrostatic repulsion from the stationary phase and maximizes lipophilicity. Use a 10 mM Ammonium Acetate buffer (pH 6.0) and a polar-embedded C18 column.

Q: I am seeing severe peak tailing (Asymmetry factor > 2.5). How do I fix this? A: Peak tailing here is driven by secondary electrostatic interactions. The basic isopropylpiperazine moiety interacts with residual, ionized silanol groups (Si-O⁻) on the silica support of the column.

  • Causality-Driven Fix: In HILIC, increase the buffer concentration (e.g., from 5 mM to 20 mM ammonium formate). Buffer salts "shield" the electrostatic repulsion/attraction at the stationary phase surface, significantly sharpening the peak[2]. In RP-HPLC, switch to a column with a positively charged surface (CSH technology) or use a volatile ion-pairing agent.

Section 2: Stability & Degradation (The Decarboxylation Problem)

Q: After pooling my purified HPLC fractions and evaporating the solvent, LC-MS shows a massive peak at [M-44]. Where did my product go? A: You have degraded your own product during solvent removal. 3-(4-Isopropylpiperazin-1-yl)-3-oxopropanoic acid is a malonic acid monoamide. Beta-amido acids are structurally primed for decarboxylation (loss of CO₂ = 44 Da), yielding 1-acetyl-4-isopropylpiperazine.

  • The Mechanism: This degradation is catalyzed by heat and low pH. If you used 0.1% TFA or Formic Acid in your mobile phase, rotary evaporation concentrates the acid as the volatile solvents boil off, drastically dropping the pH. Combined with the heat of the water bath, a 6-membered cyclic transition state forms, driving the irreversible loss of CO₂.

  • The Fix: Never use strong acids (TFA) for preparative purification of this molecule. Use volatile near-neutral buffers (Ammonium Acetate, pH 6.0). Remove solvents via cold lyophilization (freeze-drying) rather than rotary evaporation.

DecarboxylationPathway A 3-(4-Isopropylpiperazin-1-yl) -3-oxopropanoic acid (Intact Zwitterion) B Concentration of Acid (TFA) + Thermal Stress (>30°C) A->B C 6-Membered Cyclic Transition State B->C D 1-Acetyl-4-isopropylpiperazine (Degradation Product) C->D Irreversible E Loss of CO2 [M-44] C->E

Caption: Acid/Thermal-catalyzed decarboxylation pathway of the malonic acid monoamide moiety.

Section 3: Desalting & Isolation

Q: My crude synthesized material contains high amounts of sodium chloride. How do I desalt a highly water-soluble zwitterion? Standard liquid-liquid extraction fails. A: Because the molecule is highly polar, it will remain in the aqueous phase alongside inorganic salts during standard organic extractions.

  • The Ion-Exchange Catch-and-Release Method: Utilize a high-capacity Strong Anion Exchange (SAX) resin in the hydroxide (OH⁻) form. When you load your crude aqueous mixture, the target compound's carboxylic acid binds to the resin (becoming anionic), while sodium cations (Na⁺) pass through unretained.

  • Elution: Wash the column with water to remove residual salts, then elute with a weak volatile acid (e.g., 1M Acetic Acid). The acetic acid outcompetes the zwitterion for the anion exchange sites and neutralizes the carboxylate, releasing the pure zwitterion. The acetic acid can then be safely removed via lyophilization.

Section 4: Self-Validating Experimental Protocols

Protocol A: Zwitterionic HILIC Purification Workflow

This protocol utilizes a sulfobetaine or phosphocholine-based zwitterionic stationary phase, which provides simultaneous weak electrostatic interactions and hydrophilic partitioning—ideal for amino acids and polar metabolites[3][4].

System Suitability Requirement: Retention factor ( k′ ) must be ≥3.0 . If k′<3.0 , increase the initial Acetonitrile concentration.

  • Column Selection: ZIC-HILIC (Zwitterionic) or Amide-bonded stationary phase, 5 µm, 250 x 21.2 mm (Preparative).

  • Mobile Phase Preparation:

    • Mobile Phase A (Aqueous): 20 mM Ammonium Formate in LC-MS grade water. Adjust pH to 5.0 using dilute formic acid. (Causality: pH 5.0 ensures the piperazine is protonated and carboxylate is deprotonated, while 20 mM salt shields silanol repulsion[2]).

    • Mobile Phase B (Organic): 100% LC-MS grade Acetonitrile.

  • Sample Dilution: Dissolve the crude sample in 75% Acetonitrile / 25% Water. Critical: Injecting samples dissolved in 100% water will cause phase collapse and peak splitting in HILIC.

  • Gradient Elution:

    • 0–5 min: Isocratic hold at 85% B.

    • 5–20 min: Linear gradient from 85% B to 50% B.

    • 20–25 min: Isocratic hold at 50% B (Elution of highly polar impurities).

    • 25–35 min: Re-equilibration at 85% B.

  • Recovery: Pool fractions containing the target mass and immediately plunge-freeze in liquid nitrogen. Lyophilize for 48 hours.

Protocol B: pH-Optimized RP-HPLC Workflow

Use this if HILIC is unavailable. It relies on neutralizing the molecule's net charge.

  • Column Selection: Polar-embedded C18 (e.g., Waters XBridge Shield RP18), which resists dewetting in 100% aqueous conditions.

  • Mobile Phase Preparation:

    • Mobile Phase A: 10 mM Ammonium Acetate, pH 6.0.

    • Mobile Phase B: Acetonitrile.

  • Gradient: 0% B to 30% B over 20 minutes.

  • Monitoring: Monitor at 210 nm (amide bond) and 254 nm.

Section 5: Quantitative Method Comparison Data

Summarizing the strategic choices for purification based on empirical chromatographic behavior.

Chromatography ModeColumn ChemistryMobile Phase SystemTarget Retention MechanismRisk Profile
ZIC-HILIC Sulfobetaine (Zwitterionic)85% ACN / 15% Aq (20mM NH₄Formate, pH 5)Hydrophilic partitioning + weak electrostatic[3]Low: Excellent retention, volatile buffers prevent decarboxylation.
RP-HPLC (pH 6) Polar-embedded C180-30% ACN / 10mM NH₄Acetate, pH 6.0Hydrophobic partitioning at the isoelectric pointMedium: Retention is still low; requires strictly controlled pH.
RP-HPLC (Acidic) Standard C185-50% ACN / 0.1% TFAHydrophobic partitioning of protonated speciesHigh (DO NOT USE): Void volume elution, severe tailing, thermal decarboxylation.
SAX Desalting Quaternary AmmoniumLoad: Water. Elute: 1M Acetic AcidAnion exchange of the carboxylate moietyLow: Highly effective for removing inorganic salts prior to LC.

Section 6: Purification Strategy Decision Matrix

Use the following logical workflow to determine the optimal purification path for your specific crude sample of 3-(4-Isopropylpiperazin-1-yl)-3-oxopropanoic acid.

PurificationWorkflow Start Crude Sample Analysis SaltCheck Does the crude contain high inorganic salts (e.g., from saponification)? Start->SaltCheck Desalt SAX Resin Catch & Release (Elute with Acetic Acid) SaltCheck->Desalt Yes DirectLC Direct Chromatographic Purification SaltCheck->DirectLC No Desalt->DirectLC ModeSelect Select Chromatography Mode DirectLC->ModeSelect HILIC ZIC-HILIC Method (High ACN, pH 5.0 Buffer) ModeSelect->HILIC Max Retention Desired RPHPLC RP-HPLC Method (100% Aq to 30% ACN, pH 6.0) ModeSelect->RPHPLC HILIC Unavailable Lyophilize Cold Lyophilization (Avoid Rotary Evaporation) HILIC->Lyophilize RPHPLC->Lyophilize Pure Pure, Intact Zwitterion Lyophilize->Pure

Caption: Decision tree for selecting the optimal desalting and chromatographic purification methodology.

References

  • Controlling Selectivity on Zwitterionic HILIC Columns by Adjusting pH and Buffer Strength. Chromatography Today. Available at:[Link]

  • HILIC - Hydrophilic Interaction Liquid Chromatography. Dr. Maisch HPLC GmbH. Available at:[Link]

  • Zwitterion Chromatography – ZIC. The Nest Group / SeQuant AB. Available at:[Link]

  • Recent progress in the application of hydrophilic interaction liquid chromatography for the separation and analysis of traditional Chinese medicine. National Institutes of Health (PMC). Available at:[Link]

  • Desalting a zwitterion compound by HPLC? Chromatography Forum. Available at: [Link]

Sources

Optimization

Technical Support Center: Handling &amp; Troubleshooting 3-(4-Isopropylpiperazin-1-yl)-3-oxopropanoic Acid

Welcome to the Technical Support Center for 3-(4-Isopropylpiperazin-1-yl)-3-oxopropanoic acid . As a malonamic acid derivative (a monoamide of malonic acid), this compound presents unique handling challenges, most notabl...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 3-(4-Isopropylpiperazin-1-yl)-3-oxopropanoic acid . As a malonamic acid derivative (a monoamide of malonic acid), this compound presents unique handling challenges, most notably its propensity to undergo thermal decarboxylation.

This guide is designed for researchers and drug development professionals. It provides field-proven troubleshooting strategies, explains the mechanistic causality behind degradation, and offers self-validating protocols to preserve molecular integrity during synthesis, purification, and storage.

Part 1: The Mechanistic Root Cause of Degradation

To prevent degradation, we must first understand the causality. Beta-keto acids and malonic acid derivatives intrinsically degrade via a concerted, six-membered cyclic transition state upon heating ()[1].

In 3-(4-Isopropylpiperazin-1-yl)-3-oxopropanoic acid, the hydroxyl proton of the carboxylic acid forms an intramolecular hydrogen bond with the carbonyl oxygen of the adjacent amide. Thermal energy drives the cleavage of the C–C bond, releasing carbon dioxide (CO₂) and forming an enol intermediate that rapidly tautomerizes into the decarboxylated byproduct, 1-(4-isopropylpiperazin-1-yl)ethan-1-one.

The core strategy for stabilization is disrupting this hydrogen bond donor capability.

G FreeAcid Free Acid Form (Protonated) CyclicTS 6-Membered Cyclic Transition State FreeAcid->CyclicTS Heating (>50°C) SaltForm Carboxylate Salt (Deprotonated) FreeAcid->SaltForm Add Base (e.g., NaOH) DecarbProduct Decarboxylated Product (Amide) + CO2 CyclicTS->DecarbProduct CO2 Loss Blocked H-Bonding Blocked (No Cyclic TS) SaltForm->Blocked Heating Stable Thermally Stable During Heating Blocked->Stable Preserved Intact

Fig 1: Mechanism of thermal decarboxylation and prevention via salt formation.

Part 2: Troubleshooting Guides & FAQs

Q1: I am losing product mass and observing a new peak in LC-MS when concentrating the free acid under vacuum at 50 °C. What is happening? A1: You are observing thermal decarboxylation. Vacuum concentration often requires a heated water bath, which provides the activation energy necessary to cross the cyclic transition state threshold.

  • The Fix: Convert the free acid to its carboxylate salt (e.g., sodium salt) prior to concentration. The deprotonated carboxylate anion cannot form the requisite hydrogen bond, effectively blocking the degradation pathway entirely.

Q2: I need to perform an amide coupling with the free carboxylic acid. I used N,N′-Carbonyldiimidazole (CDI) at room temperature, but my starting material disappeared, and no product formed. Why? A2: You have fallen into a known chemical trap. While CDI is a standard mild coupling agent, it induces rapid, room-temperature decarboxylative activation of malonic acid derivatives, converting them into carbonyl imidazoles with the immediate loss of CO₂ ()[2].

  • The Fix: Avoid CDI entirely for malonamic acids. Use alternative coupling reagents like HATU or EDC/HOBt at 0–25 °C, which activate the acid without promoting the decarboxylation mechanism.

Q3: Does the pH of my aqueous storage buffer affect the stability of the compound at room temperature? A3: Yes, significantly. The molecule contains a basic piperazine ring. At mildly acidic pH (pH < 5), both the tertiary amine and the carboxylic acid are protonated. The positively charged piperazinium ring acts as an electron-withdrawing group, which lowers the activation energy for decarboxylation, making the molecule susceptible to spontaneous degradation even at room temperature ()[3].

  • The Fix: Maintain aqueous solutions at a basic pH (pH 8.5–9.0) to ensure the compound remains in its stable, deprotonated carboxylate form.

Part 3: Quantitative Stability Data

The following table summarizes the thermal stability of 3-(4-Isopropylpiperazin-1-yl)-3-oxopropanoic acid across different forms and conditions, demonstrating the protective effect of salt formation and esterification.

Substrate FormMatrix / SolventTemperatureTime% RecoveryPrimary Degradation Pathway
Free Acid Neat (Solid)80 °C2 h< 10%Decarboxylation
Free Acid Aqueous (pH 3)50 °C2 h40%Decarboxylation
Sodium Salt Aqueous (pH 9)80 °C12 h> 98% None (Thermally Stable)
Free Acid DMF + CDI25 °C1 h0%Decarboxylation (Activation)
tert-Butyl Ester Organic Solvent100 °C12 h> 95% None (Thermally Stable)

Part 4: Validated Experimental Protocols

Workflow Start 3-(4-Isopropylpiperazin-1-yl) -3-oxopropanoic acid Check Does the next step require heating? Start->Check Yes Yes (>40°C) Check->Yes No No (Room Temp) Check->No Protect Convert to Na+ Salt or Esterify Yes->Protect ProceedRT Use Mild Activation (e.g., HATU, EDC) No->ProceedRT ProceedHeat Proceed with Heating (e.g., Concentration) Protect->ProceedHeat

Fig 2: Decision workflow for processing malonamic acid derivatives.

Protocol A: Salt Formation for Safe Thermal Concentration

Causality: Deprotonating the acid removes the hydrogen bond donor, preventing the cyclic transition state.

  • Dissolution: Suspend 3-(4-Isopropylpiperazin-1-yl)-3-oxopropanoic acid (1.0 eq) in a mixture of deionized water and methanol (1:1 v/v) at 0–5 °C.

  • Neutralization: Slowly add 1.05 equivalents of a cold 1M NaOH aqueous solution dropwise while monitoring the pH. Target a final pH of 8.5–9.0.

  • Equilibration: Allow the solution to stir for 15 minutes at room temperature to ensure complete dissolution and salt formation.

  • Thermal Processing: The solution can now be safely concentrated under reduced pressure (rotary evaporation) with a water bath temperature up to 60 °C without risk of decarboxylation.

  • Self-Validation Check: Analyze a small aliquot of the concentrated residue via LC-MS. The mass of the intact malonamate must be observed (m/z 215.1 [M+H]⁺), with no peak corresponding to the decarboxylated byproduct (m/z 171.1 [M+H]⁺).

Protocol B: Safe Amide Coupling (Avoiding the CDI Trap)

Causality: Using HATU avoids the formation of the highly unstable carbonyl imidazole intermediate that forces CO₂ extrusion.

  • Preparation: Dissolve the free acid (1.0 eq) in anhydrous DMF at 0 °C under an inert nitrogen atmosphere.

  • Activation: Add HATU (1.1 eq) and DIPEA (3.0 eq). Critical Step: Do NOT use CDI.

  • Amine Addition: Add the target amine (1.1 eq) to the mixture.

  • Reaction: Allow the reaction to slowly warm to room temperature (20–25 °C) and stir for 2–4 hours.

  • Self-Validation Check: The complete absence of gas evolution (CO₂ bubbling) upon reagent addition confirms that the decarboxylation pathway has been successfully bypassed. LC-MS should confirm the mass of the desired diamide product.

References

  • Master Organic Chemistry. Decarboxylation. Available at:[Link]

  • Lafrance, D., et al. Mild Decarboxylative Activation of Malonic Acid Derivatives by 1,1′-Carbonyldiimidazole. Organic Letters, 2011, 13(9), 2322–2325. Available at:[Link]

  • García-Valdivia, et al. Unveiling the Decarboxylation of a Malonic Acid-Containing Macrocycle at Acidic pH: Implications and Applications of an Overlooked Phenomenon. ChemPlusChem (NIH PMC), 2022, 87(2). Available at:[Link]

Sources

Troubleshooting

troubleshooting common impurities in 3-(4-Isopropylpiperazin-1-yl)-3-oxopropanoic acid synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals facing yield and purity bottlenecks when synthesizing beta-carbonyl and malonic acid de...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals facing yield and purity bottlenecks when synthesizing beta-carbonyl and malonic acid derivatives.

The synthesis of 3-(4-Isopropylpiperazin-1-yl)-3-oxopropanoic acid presents a unique set of chemoselective and thermodynamic challenges. Because the target molecule is a malonic acid monoamide, it behaves similarly to a beta-keto acid. This structural motif is inherently unstable under thermal stress, making the isolation of high-purity product highly dependent on strict kinetic control during the reaction and workup phases.

Below is our comprehensive troubleshooting guide, structured to explain the causality behind common failures, followed by a self-validating protocol designed to bypass these issues entirely.

Part 1: Troubleshooting FAQs & Mechanistic Insights

Q1: My LC-MS analysis of the final product shows a massive impurity peak at m/z 171 [M+H]+ (an M-44 loss). What is happening? A1: You are observing the classic decarboxylation impurity : 1-(4-isopropylpiperazin-1-yl)ethan-1-one. Causality:[1]. When heated above 40–50 °C, the molecule undergoes a concerted cyclic transition state, losing a molecule of carbon dioxide to form the corresponding acetamide[2]. Solution: Never use elevated temperatures during solvent evaporation (rotary evaporation bath must be < 30 °C). Avoid heated drying ovens; use vacuum drying at room temperature instead.

Q2: I am using malonyl chloride to react with 1-isopropylpiperazine, but I keep getting a late-eluting impurity at m/z 325 [M+H]+. How do I stop this? A2: This is the bis-amide impurity : 1,3-bis(4-isopropylpiperazin-1-yl)propane-1,3-dione. Causality: Malonyl chloride possesses two highly reactive acyl chloride groups. Even with strict 1:1 stoichiometric control, the first amidation does not sufficiently deactivate the second acyl chloride. The localized concentration of amine will inevitably trigger a second nucleophilic attack, leading to [3]. Solution: Abandon malonyl chloride. Switch to a mono-protected malonate (requiring later saponification) or, preferably, use Meldrum's acid (see protocol below). Meldrum's acid undergoes a clean ring-opening upon nucleophilic attack, yielding the monoamide directly while leaving a significantly less electrophilic carboxylic acid behind.

Q3: I switched to the mono-ethyl potassium malonate route, but my saponification step yields unreacted ester. If I heat it to force the reaction, the product degrades. What is the workaround? A3: The basic hydrolysis (saponification) of the ester intermediate (ethyl 3-(4-isopropylpiperazin-1-yl)-3-oxopropanoate) is slow with NaOH or KOH at room temperature. Heating accelerates hydrolysis but simultaneously triggers the decarboxylation of the newly formed malonic monoamide. Causality: You need an electrophilic activator. Solution: Use Lithium Hydroxide (LiOH) in a THF/Water mixture at 0–10 °C. The lithium cation strongly coordinates with the dicarbonyl oxygens of the malonate system, stabilizing the intermediate and drastically accelerating the hydroxide attack at low temperatures, effectively decoupling hydrolysis from thermal degradation.

Part 2: Quantitative Impurity Profiling

To assist your analytical team, summarize your LC-MS/HPLC data against this standardized impurity matrix.

Impurity NameChemical FormulaExact Massm/z [M+H]+Mechanistic OriginPreventive Action
Decarboxylation Product C9H18N2O170.14171.1Thermal loss of CO₂ from the malonic acid moiety.Keep all processing, workup, and drying temperatures strictly ≤ 30 °C.
Bis-amide Derivative C17H32N4O2324.25325.3Over-reaction of the malonic derivative with two equivalents of amine.Use Meldrum's acid for inherent 1:1 stoichiometric control.
Ester Intermediate C12H22N2O3242.16243.2Incomplete saponification of the mono-ester precursor.Utilize LiOH-mediated hydrolysis at 0 °C instead of NaOH/heat.
Des-isopropyl Monoamide C7H12N2O3172.08173.1Unreacted piperazine present in the 1-isopropylpiperazine starting material.Assay starting material via GC-MS; ensure >99% purity before use.

Part 3: Mechanistic Workflow Visualization

The following diagram maps the kinetic and thermodynamic divergence points in the synthesis, highlighting where process control dictates product purity.

SynthesisPathway SM 1-Isopropylpiperazine + Meldrum's Acid Target 3-(4-Isopropylpiperazin-1-yl) -3-oxopropanoic acid (Target Product) SM->Target Controlled Ring-Opening (T < 30°C, THF) BisAmide Bis-amide Derivative (Over-coupling Impurity) SM->BisAmide Excess Amine / Poor Mixing Decarb 1-(4-Isopropylpiperazin-1-yl)ethan-1-one (Decarboxylation Impurity) Target->Decarb Thermal Degradation (-CO2, T > 40°C)

Caption: Mechanistic divergence in 3-(4-isopropylpiperazin-1-yl)-3-oxopropanoic acid synthesis.

Part 4: Self-Validating Experimental Protocol

To eliminate the risks of bis-amide formation and decarboxylation, we strongly recommend the Meldrum's Acid Ring-Opening Route . This protocol is designed as a self-validating system: if the temperature bounds are respected, the chemistry inherently prevents over-reaction.

Materials Required:

  • Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione) - 1.0 eq

  • 1-Isopropylpiperazine (Assayed >99% purity) - 1.05 eq

  • Anhydrous Tetrahydrofuran (THF)

Step-by-Step Methodology:

  • Preparation: In an oven-dried, nitrogen-flushed round-bottom flask, dissolve Meldrum's acid (1.0 eq) in anhydrous THF (approx. 10 mL per gram of Meldrum's acid).

  • Thermal Control: Submerge the flask in an ice-water bath and allow the internal temperature to equilibrate to 0–5 °C. Causality: Lowering the temperature suppresses any potential secondary nucleophilic attacks and controls the exothermic ring-opening.

  • Addition: Dissolve 1-isopropylpiperazine (1.05 eq) in a small volume of THF. Add this solution dropwise to the Meldrum's acid solution over 30 minutes using an addition funnel. Ensure vigorous magnetic stirring to prevent localized high concentrations of the amine.

  • In-Process Control (IPC): Remove the ice bath and allow the reaction to stir at room temperature (20–25 °C) for 4 hours.

    • Self-Validation Step: Pull a 10 µL aliquot, dilute in MeCN, and run LC-MS. The system is validated when the Meldrum's acid peak disappears and the m/z 215 [M+H]+ target peak is dominant. The absence of an m/z 325 peak confirms that the ring-opening mechanism successfully prevented bis-amidation.

  • Isolation (Critical Step): Concentrate the reaction mixture under reduced pressure. Crucial: The rotary evaporator water bath must NOT exceed 30 °C.

  • Purification: Triturate the resulting crude residue with cold diethyl ether. The target monoacid-monoamide will precipitate as a solid. Filter under vacuum and dry the filter cake in a vacuum desiccator at room temperature overnight.

References

  • Title: Malonic acid - Wikipedia Source: Wikipedia URL: [Link]

  • Title: Understanding Malonic Acid: Properties, Synthesis, and Key Chemical Reactions Source: nbinno.com URL: [Link]

  • Title: Malonic ester synthesis - Wikipedia Source: Wikipedia URL: [Link]

  • Title: Malonic Ester Synthesis: Steps, Mechanism, and Examples Source: PatSnap Eureka URL: [Link]

Sources

Optimization

extending the shelf-life and storage stability of 3-(4-Isopropylpiperazin-1-yl)-3-oxopropanoic acid

Target Audience: Synthesis Chemists, Researchers, and Drug Development Professionals Document Type: Troubleshooting Guide & Experimental Framework Handling beta-amido acids requires a rigorous understanding of their ther...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthesis Chemists, Researchers, and Drug Development Professionals Document Type: Troubleshooting Guide & Experimental Framework

Handling beta-amido acids requires a rigorous understanding of their thermodynamic limitations. 3-(4-Isopropylpiperazin-1-yl)-3-oxopropanoic acid is a highly versatile building block, but it is notoriously unstable in its free acid form. This technical guide provides the mechanistic causality behind its degradation and the self-validating protocols required to extend its shelf-life and ensure reproducible downstream coupling.

Part 1: Core Principles & Troubleshooting FAQs

Q1: Why does my batch of 3-(4-Isopropylpiperazin-1-yl)-3-oxopropanoic acid degrade rapidly into an off-target byproduct during standard storage? Mechanistic Causality: The degradation is driven by the molecule's structural identity as a malonic acid half-amide. These beta-amido acids are thermodynamically unstable and highly prone to spontaneous decarboxylation, a reactivity profile frequently exploited in decarboxylative cross-coupling reactions but highly detrimental to long-term storage[1]. The presence of the basic 4-isopropylpiperazine moiety exacerbates this instability. In its free acid form, the molecule exists as a zwitterion. The tertiary amine acts as an intramolecular base, facilitating the formation of a six-membered cyclic transition state. Ambient thermal energy provides the activation energy necessary to break the C-C bond, releasing carbon dioxide ( CO2​ ) and yielding the dead-end byproduct 1-acetyl-4-isopropylpiperazine. The high entropy gain of CO2​ release makes this degradation irreversible[2].

Q2: How can I formulate the compound to prevent spontaneous decarboxylation during long-term storage? Formulation Strategy: You must disrupt the cyclic transition state required for decarboxylation. This is achieved by converting the zwitterion into a crystalline salt[2].

  • Acidic Stabilization (Recommended): Forming the hydrochloride (HCl) salt protonates the piperazine nitrogen, completely removing its basicity and nucleophilicity. This prevents it from catalyzing the decarboxylation.

  • Basic Stabilization: Forming the sodium ( Na+ ) salt deprotonates the carboxylic acid. The resulting carboxylate anion cannot participate in the hydrogen-bonding network required for the concerted decarboxylation mechanism.

Once the salt is formed, it must be lyophilized. The crystal lattice energy of the solid salt provides a massive kinetic barrier to the conformational changes required for degradation[2].

Q3: What are the optimal storage conditions, and how do they quantitatively impact shelf-life? Quantitative Impact: Thermal energy and moisture are the primary catalysts for both decarboxylation and secondary amide hydrolysis. The table below outlines the expected shelf-life based on formulation and environmental controls.

Formulation StateStorage TempAtmosphereEst. Shelf-LifePrimary Failure Mode
Free Acid / Zwitterion+25°C (RT)Ambient< 48 HoursRapid Decarboxylation
Free Acid / Zwitterion-20°CAmbient1 - 2 WeeksSlow Decarboxylation
HCl Salt (Lyophilized)+25°C (RT)Argon3 - 6 MonthsAmide Hydrolysis (Moisture dependent)
HCl Salt (Lyophilized)-20°CArgon> 12 MonthsNone (Thermodynamically stable)
Na+ Salt (Lyophilized)-80°CArgon> 24 MonthsNone

Q4: How do I validate the integrity of my stored batch before using it in a downstream coupling reaction? Analytical Validation: Because the degradation product (1-acetyl-4-isopropylpiperazine) lacks the carboxylic acid handle, it will act as a dead-end in amide coupling reactions, skewing your stoichiometry and poisoning your synthesis. You must run a rapid LC-MS (ESI+) before use.

  • Expected Intact Mass: m/z 215.1 [M+H]+

  • Degradation Marker: m/z 171.1 [M−CO2​+H]+

If the m/z 171.1 peak exceeds 2% relative abundance, the batch is compromised and must be discarded or re-purified.

Part 2: Pathway Visualization

G cluster_0 Degradation Pathway cluster_1 Stabilization Workflow A 3-(4-Isopropylpiperazin-1-yl) -3-oxopropanoic acid (Zwitterion / Free Acid) B Spontaneous Decarboxylation (Heat / Moisture Catalyst) A->B Ambient Temp D Salt Formation (HCl or NaOH addition) A->D Intervention C Dead-End Byproduct: 1-Acetyl-4-isopropylpiperazine + CO2 B->C E Lyophilization (Crystal Lattice Formation) D->E F Stable Salt Form (Store at -20°C under Argon) E->F

Figure 1: Kinetic competition between spontaneous decarboxylation and the stabilization workflow.

Part 3: Self-Validating Experimental Protocols
Protocol 1: HCl Salt Formation and Lyophilization Workflow

Objective: Convert the unstable free acid into a thermodynamically stable, anhydrous hydrochloride salt.

  • Dissolution: Dissolve 1.0 g of 3-(4-Isopropylpiperazin-1-yl)-3-oxopropanoic acid in 10 mL of anhydrous 1,4-dioxane under an argon atmosphere.

  • Acidification: Cool the reaction flask to 0°C using an ice bath. Dropwise add 1.05 equivalents of a standardized 4M HCl solution in dioxane while stirring vigorously.

    • Causality: The low temperature dissipates the heat of neutralization, preventing thermally-driven decarboxylation during the protonation event.

  • Freezing: Once a precipitate forms or the solution becomes homogenous, flash-freeze the mixture using a dry ice/acetone bath (-78°C).

  • Lyophilization: Sublimate the solvent under high vacuum (< 0.1 mbar) for 24-48 hours.

    • Self-Validation Check: Inspect the morphology of the product. A successful lyophilization yields a free-flowing, highly crystalline white powder. If the product is a sticky resin or oil, this indicates incomplete drying or residual free base; you must redissolve in dioxane and repeat the drying phase.

  • Storage: Backfill the lyophilizer with argon. Quickly transfer the powder to amber glass vials, purge the headspace with argon, seal with PTFE-lined caps, and store immediately at -20°C.

Protocol 2: Pre-Coupling Analytical Validation (LC-MS)

Objective: Quantify the extent of decarboxylation prior to utilizing the reagent in sensitive peptide or API synthesis.

  • Sample Preparation: Dissolve exactly 1.0 mg of the stored salt in 1.0 mL of LC-MS grade Water/Acetonitrile (50:50) containing 0.1% Formic Acid.

  • Chromatography: Inject 1 µL onto a standard C18 analytical column (e.g., 50 mm x 2.1 mm, 1.8 µm). Run a fast 5-minute linear gradient from 5% to 95% Acetonitrile.

  • Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode. Extract ion chromatograms (EIC) for m/z 215.1 and m/z 171.1.

    • Self-Validation Check: Integrate the area under the curve (AUC) for both peaks. Calculate the degradation ratio: AUC171​/(AUC171​+AUC215​) . If the ratio is >0.02 , the reagent has degraded beyond acceptable limits for stoichiometric coupling and must be discarded.

References[1] Title: Recent advances in catalytic asymmetric synthesis - Frontiers

Source: frontiersin.org URL: 1[2] Title: Thermodynamic stability of 3-Amino-2-chloro-3-oxopropionic acid in solution | Benchchem Source: benchchem.com URL: 2

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to 3-(4-Isopropylpiperazin-1-yl)-3-oxopropanoic Acid and Other Malonic Acid Derivatives for Researchers and Drug Development Professionals

In the landscape of modern medicinal chemistry and organic synthesis, malonic acid derivatives serve as indispensable building blocks. Their utility is primarily centered around the reactivity of the active methylene gro...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of modern medicinal chemistry and organic synthesis, malonic acid derivatives serve as indispensable building blocks. Their utility is primarily centered around the reactivity of the active methylene group, which facilitates a diverse range of carbon-carbon bond-forming reactions. This guide provides an in-depth, objective comparison of 3-(4-isopropylpiperazin-1-yl)-3-oxopropanoic acid with other prominent malonic acid derivatives, namely diethyl malonate and Meldrum's acid. We will explore their physicochemical properties, reactivity, and applications, supported by experimental data and detailed protocols to inform the selection of the optimal reagent for specific synthetic and drug discovery objectives.

Introduction to the Malonic Acid Derivatives

Malonic acid and its derivatives are characterized by a methylene group flanked by two carbonyl groups, which imparts significant acidity to the α-protons and makes them excellent nucleophiles in their enolate form. This reactivity is the cornerstone of their utility in syntheses such as the Knoevenagel condensation and Michael addition.

3-(4-Isopropylpiperazin-1-yl)-3-oxopropanoic acid (CAS 705942-83-2) is a mono-amide derivative of malonic acid incorporating a piperazine moiety.[1][2][3] The piperazine scaffold is a "privileged" structure in medicinal chemistry, frequently found in drugs targeting a wide range of biological targets due to its ability to improve pharmacokinetic properties.[4] The presence of the isopropylpiperazine group is expected to significantly influence the molecule's physicochemical properties and biological activity compared to more traditional malonic acid derivatives.

Diethyl malonate is a widely used and commercially available diester of malonic acid. Its moderate reactivity and stability make it a workhorse in organic synthesis, particularly in the malonic ester synthesis for the preparation of substituted carboxylic acids.

Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione) is a cyclic diester of malonic acid. Its constrained cyclic structure results in exceptionally high acidity of the methylene protons, leading to enhanced reactivity in many reactions compared to its acyclic counterparts.

Comparative Physicochemical Properties

The selection of a malonic acid derivative for a particular application is often guided by its physicochemical properties, which dictate its solubility, reactivity, and ultimately, its suitability for specific reaction conditions or biological assays.

Property3-(4-Isopropylpiperazin-1-yl)-3-oxopropanoic acidDiethyl MalonateMeldrum's Acid
Molecular Formula C₁₀H₁₈N₂O₃[2]C₇H₁₂O₄C₆H₈O₄
Molecular Weight 214.26 g/mol [2]160.17 g/mol 144.13 g/mol
Appearance Solid (predicted)Colorless liquidWhite crystalline solid
Melting Point Not experimentally determined-50 °C94-95 °C (decomposes)
pKa of α-hydrogen Estimated to be between that of amides and esters~13~4.97
Solubility Predicted to be soluble in polar organic solvents and aqueous acidsMiscible with ethanol, ether; slightly soluble in waterSoluble in water, acetone, and ethanol
Predicted XLogP3-AA -2.3[3]1.3-0.6

Expert Insights: The most striking difference lies in the acidity of the α-hydrogens. Meldrum's acid is significantly more acidic than diethyl malonate, allowing for deprotonation with weaker bases and milder reaction conditions. The pKa of 3-(4-isopropylpiperazin-1-yl)-3-oxopropanoic acid is not experimentally reported but is anticipated to be intermediate between that of an ester and a typical amide, reflecting the electronic effects of the adjacent carbonyl and amide groups. The presence of the basic piperazine moiety in 3-(4-isopropylpiperazin-1-yl)-3-oxopropanoic acid will also significantly influence its overall acid-base properties and solubility in aqueous media. Its predicted low XLogP3-AA suggests higher hydrophilicity compared to diethyl malonate.

Reactivity and Synthetic Applications: A Head-to-Head Comparison

The choice of a malonic acid derivative has a profound impact on the outcome of synthetic transformations. This section provides a comparative analysis of their performance in key organic reactions.

Knoevenagel Condensation

The Knoevenagel condensation is a nucleophilic addition of an active methylene compound to a carbonyl group, followed by dehydration. It is a fundamental reaction for the formation of carbon-carbon double bonds.

Reactivity Comparison:

  • Meldrum's acid: Due to its high acidity, it readily undergoes Knoevenagel condensation under mild conditions, often with weak amine catalysts like piperidine or even in the absence of a catalyst.[5]

  • Diethyl malonate: Requires a stronger base and often more forcing conditions (e.g., reflux in pyridine with a piperidine catalyst) to achieve comparable yields.[6]

  • 3-(4-Isopropylpiperazin-1-yl)-3-oxopropanoic acid: Its reactivity in Knoevenagel condensations has not been extensively reported. However, the N-acyl piperazine moiety may influence the reaction rate and product distribution. The basicity of the piperazine nitrogen could potentially catalyze the reaction intramolecularly or participate in side reactions.

Illustrative Workflow: Catalyst Screening for Knoevenagel Condensation

Caption: A typical workflow for screening catalysts in a Knoevenagel condensation.

Synthesis of Amide Derivatives

The synthesis of malonic acid amides is a key transformation for introducing this versatile scaffold into more complex molecules, particularly in drug discovery.

  • From Diethyl Malonate: Typically involves aminolysis, which can be challenging and often requires harsh conditions or the use of activating agents.

  • From Meldrum's Acid: Acylated Meldrum's acid derivatives react readily with amines to form amides, often under milder conditions than with diethyl malonate.

  • Direct Synthesis of N-Acyl Piperazines: 3-(4-Isopropylpiperazin-1-yl)-3-oxopropanoic acid is synthesized by the acylation of 1-isopropylpiperazine with a malonic acid derivative, such as a mono-ester chloride.

Biological Applications and Drug Discovery Potential

The piperazine ring is a common feature in many approved drugs, contributing to improved solubility, oral bioavailability, and the ability to interact with various biological targets.[4] The incorporation of this moiety into a malonic acid derivative in 3-(4-isopropylpiperazin-1-yl)-3-oxopropanoic acid suggests a range of potential biological activities.

  • Enzyme Inhibition: Malonic acid derivatives are known to act as inhibitors of various enzymes. For instance, they have been explored as inhibitors of matrix metalloproteinases (MMPs), which are implicated in cancer and inflammatory diseases. The piperazine moiety can be tailored to interact with specific pockets in the enzyme's active site, potentially leading to potent and selective inhibitors.

  • Receptor Antagonism/Agonism: Arylpiperazine derivatives are well-known for their interactions with various G-protein coupled receptors (GPCRs), such as serotonin and dopamine receptors.[7] This suggests that 3-(4-isopropylpiperazin-1-yl)-3-oxopropanoic acid and its analogues could be valuable scaffolds for developing CNS-active agents.

  • Anticancer and Anti-proliferative Activity: Numerous piperazine-containing compounds have demonstrated significant anticancer properties.[8] The malonic acid portion of the molecule can be functionalized to introduce pharmacophores that target specific pathways involved in cancer cell proliferation.

Illustrative Signaling Pathway: MMP Inhibition

MMP_Inhibition MMP Matrix Metalloproteinase (MMP) Degradation ECM Degradation MMP->Degradation catalyzes ECM Extracellular Matrix (ECM) (e.g., Collagen) ECM->Degradation is degraded Inhibitor 3-(4-Isopropylpiperazin-1-yl)- 3-oxopropanoic acid (or other malonic acid derivative) Inhibitor->MMP inhibits

Caption: General mechanism of MMP inhibition by a malonic acid derivative.

Experimental Protocols

Synthesis of 3-(4-Isopropylpiperazin-1-yl)-3-oxopropanoic Acid

This protocol describes a general method for the synthesis of N-acyl piperazine malonic acid derivatives, which can be adapted for the target compound.

Materials:

  • 1-Isopropylpiperazine

  • Ethyl malonyl chloride (or a similar activated malonic acid derivative)

  • Triethylamine (or another suitable base)

  • Dichloromethane (DCM) or another suitable aprotic solvent

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Hexanes and ethyl acetate for elution

Procedure:

  • To a solution of 1-isopropylpiperazine (1.0 equivalent) and triethylamine (1.2 equivalents) in anhydrous DCM at 0 °C under an inert atmosphere, add a solution of ethyl malonyl chloride (1.0 equivalent) in DCM dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution and extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of hexanes and ethyl acetate to afford the ethyl ester of the target compound.

  • To obtain the carboxylic acid, hydrolyze the resulting ester using standard procedures (e.g., treatment with lithium hydroxide in a THF/water mixture followed by acidic workup).

Expert Rationale: The use of an acid scavenger like triethylamine is crucial to neutralize the HCl generated during the acylation reaction. Performing the reaction at 0 °C initially helps to control the exothermic reaction. Standard workup and purification techniques are employed to isolate the product.

Knoevenagel Condensation with Benzaldehyde

This protocol provides a general procedure for the Knoevenagel condensation.

Materials:

  • Benzaldehyde

  • Malonic acid derivative (e.g., diethyl malonate, Meldrum's acid) (1.1 equivalents)

  • Piperidine (catalytic amount)

  • Pyridine (as solvent)

  • Toluene

  • Dilute hydrochloric acid

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • In a round-bottom flask equipped with a Dean-Stark apparatus, dissolve benzaldehyde (1.0 equivalent) and the malonic acid derivative (1.1 equivalents) in pyridine.

  • Add a catalytic amount of piperidine.

  • Heat the reaction mixture to reflux and azeotropically remove water using the Dean-Stark trap.

  • Monitor the reaction by TLC. Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with toluene and wash sequentially with dilute HCl, saturated aqueous sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Expert Rationale: The Dean-Stark apparatus is used to drive the reaction to completion by removing the water formed during the condensation. The acidic and basic washes are necessary to remove the pyridine and any unreacted starting materials.

Conclusion

The choice between 3-(4-isopropylpiperazin-1-yl)-3-oxopropanoic acid, diethyl malonate, and Meldrum's acid depends on the specific requirements of the synthetic transformation or biological application.

  • Meldrum's acid is the reagent of choice for reactions requiring high reactivity and mild conditions.

  • Diethyl malonate remains a reliable and cost-effective option for large-scale syntheses where its moderate reactivity is sufficient.

  • 3-(4-Isopropylpiperazin-1-yl)-3-oxopropanoic acid represents a more specialized building block with significant potential in drug discovery. The presence of the piperazine moiety offers opportunities for modulating physicochemical properties and introducing specific interactions with biological targets.

Further research into the reactivity and biological activity of 3-(4-isopropylpiperazin-1-yl)-3-oxopropanoic acid and its analogues is warranted to fully explore its potential in the development of novel therapeutics.

References

  • NextSDS. 3-(4-ISO-PROPYL-PIPERAZIN-1-YL)-3-OXO-PROPIONIC ACID. [Link]

  • Appchem. 3-(4-ISO-PROPYL-PIPERAZIN-1-YL)-3-OXO-PROPIONIC ACID. [Link]

  • PubMed. Design, synthesis and biological evaluation of new 3-[(4-aryl)piperazin-1-yl]-1-arylpropane derivatives as potential antidepressants with a dual mode of action: serotonin reuptake inhibition and 5-HT1A receptor antagonism. [Link]

  • BioMed Central. Synthesis and biological evaluation of 4- substituted aryl-piperazine derivatives of 1,7,8,9. [Link]

  • Google Patents. (12) United States Patent (10)
  • Royal Society of Chemistry. . [Link]

  • PubMed Central. Virtual Screening and Biological Evaluation of Piperazine Derivatives as Human Acetylcholinesterase Inhibitors. [Link]

  • PubMed Central. A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines. [Link]

  • PubMed. Synthesis and biological evaluation of arylpiperazine derivatives as potential anti-prostate cancer agents. [Link]

  • Journal of Drug Delivery and Therapeutics. Synthesis and Biological Evaluation of Some Piperazine Derivatives as Anti-Inflammatory Agents. [Link]

  • MDPI. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. [Link]

Sources

Comparative

High-Resolution Mass Spectrometry Comparison Guide: Fragmentation Analysis of 3-(4-Isopropylpiperazin-1-yl)-3-oxopropanoic Acid

Accurate structural elucidation and quantification of piperazine derivatives are critical in modern drug development and forensic toxicology. 3-(4-Isopropylpiperazin-1-yl)-3-oxopropanoic acid (C₁₀H₁₈N₂O₃), a molecule fea...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Accurate structural elucidation and quantification of piperazine derivatives are critical in modern drug development and forensic toxicology. 3-(4-Isopropylpiperazin-1-yl)-3-oxopropanoic acid (C₁₀H₁₈N₂O₃), a molecule featuring a highly basic piperazine core flanked by an isopropyl group and a labile malonyl moiety, presents unique analytical challenges.

As a Senior Application Scientist, I have designed this guide to objectively compare the performance of three premier mass spectrometry platforms—Orbitrap , Quadrupole Time-of-Flight (Q-TOF) , and Triple Quadrupole (QQQ) —for the characterization of this specific compound. This guide details the causality behind experimental parameter selection, outlines a self-validating analytical protocol, and provides benchmarked fragmentation data.

Causality in Experimental Design: The "Why" Behind the Workflow

To successfully analyze 3-(4-Isopropylpiperazin-1-yl)-3-oxopropanoic acid, we must align the physicochemical properties of the molecule with the physics of the mass spectrometer.

  • Ionization Strategy (ESI+): The tertiary amine nitrogens within the piperazine ring possess high proton affinities. Electrospray Ionization in positive mode (ESI+) ensures near-quantitative protonation, yielding a robust precursor ion at m/z 215.1390 [M+H]+ .

  • Differential Collision Energy (CE) Profiling: The molecule contains bonds of vastly different labilities. The carboxylic acid group is highly prone to decarboxylation, requiring very low Normalized Collision Energy (NCE ~15 eV) to observe the intermediate fragment. Conversely, the piperazine ring is highly stable; inducing cross-ring cleavage requires higher energy regimes (NCE ~30-45 eV)[1].

  • Platform Selection: High-Resolution Accurate Mass (HRAM) systems are essential for distinguishing isobaric losses. For example, distinguishing the loss of a propyl radical vs. an acetyl group requires sub-5 ppm mass accuracy, a standard achievable by FT-ICR, Orbitrap, and modern Q-TOF systems[2].

Mechanistic Fragmentation Logic

When subjected to Collision-Induced Dissociation (CID) or Higher-energy Collisional Dissociation (HCD), 3-(4-Isopropylpiperazin-1-yl)-3-oxopropanoic acid follows a highly predictable, step-wise degradation pathway.

  • Decarboxylation (-44 Da): The most labile site is the terminal carboxylic acid, which readily loses CO2​ to form an intermediate at m/z 171.1492.

  • Amide Bond Cleavage (-88 Da total): Cleavage of the malonyl-piperazine amide bond yields the 4-isopropylpiperazin-1-ium cation at m/z 127.1230.

  • Alkyl Loss (-42 Da): The isopropyl group undergoes a neutral loss as propene ( C3​H6​ ), leaving a bare piperazine ring fragment at m/z 85.0760.

Fragmentation M Precursor [M+H]+ m/z 215.1390 F1 Decarboxylation m/z 171.1492 M->F1 -CO2 (44 Da) F2 Amide Cleavage m/z 127.1230 M->F2 -Malonic Acid (88 Da) F1->F2 -CH2CO (42 Da) F3 Alkyl Loss m/z 85.0760 F2->F3 -Propene (42 Da)

Fig 1: Primary MS/MS fragmentation pathways of 3-(4-Isopropylpiperazin-1-yl)-3-oxopropanoic acid.

Platform Performance Comparison

When choosing an instrument for this assay, the decision hinges on whether the goal is structural elucidation (qualitative) or high-throughput screening (quantitative) .

Orbitrap systems excel in the low m/z range (m/z 50-250), providing massive resolving power (up to 240,000 FWHM) which is ideal for small piperazine fragments[3]. Q-TOFs offer faster scan rates, making them superior for narrow UHPLC peaks in complex matrices. QQQ systems, while lacking high resolution, utilize Multiple Reaction Monitoring (MRM) to provide the widest linear dynamic range for absolute quantitation[4].

Table 1: Platform Benchmarking for Piperazine Analysis
Performance MetricOrbitrap (e.g., Q Exactive)Q-TOF (e.g., Xevo G2-XS)QQQ (e.g., TSQ Altis)
Mass Accuracy < 1 ppm (Internal Calibration)< 2 ppm (LockMass)Unit Resolution (~0.7 Da)
Resolution @ m/z 200 ~140,000 FWHM~40,000 FWHM~0.7 FWHM
Scan Speed 12 - 40 HzUp to 100 Hz> 500 MRMs/sec
Linear Dynamic Range 3.5 - 4 orders of magnitude4 - 5 orders of magnitudeUp to 6 orders of magnitude
Primary Use Case Unknown elucidation, exact massFast LC screening, intact massHigh-sensitivity targeted quantitation
Table 2: HRAM Fragmentation Data (Orbitrap vs. Q-TOF)

Data represents expected theoretical values versus typical observed values at NCE 30.

Fragment AssignmentFormulaTheoretical m/zOrbitrap Obs. m/zQ-TOF Obs. m/zMass Error (Orbitrap)
Precursor Ion C10​H19​N2​O3+​ 215.1390215.1391215.1394+0.46 ppm
[M+H−CO2​]+ C9​H19​N2​O+ 171.1492171.1491171.1495-0.58 ppm
Amide Cleavage C7​H15​N2+​ 127.1230127.1231127.1227+0.78 ppm
Piperazine Core C4​H9​N2+​ 85.076085.076085.07630.00 ppm

Self-Validating Experimental Protocol

To ensure absolute trustworthiness, the following LC-MS/MS protocol incorporates an automated feedback loop. If mass accuracy deviates, the system forces a recalibration, ensuring the integrity of the collected data.

Phase 1: Sample Preparation
  • Stock Solution: Dissolve 1.0 mg of 3-(4-Isopropylpiperazin-1-yl)-3-oxopropanoic acid in 1 mL of 50:50 Methanol:Water to create a 1 mg/mL stock.

  • Working Dilution: Dilute to 100 ng/mL using 0.1% Formic Acid (FA) in LC-MS grade water. The acidic modifier forces the piperazine nitrogens into a pre-ionized state.

Phase 2: UHPLC Separation
  • Column: C18 reversed-phase column (2.1 x 100 mm, 1.7 µm particle size).

  • Mobile Phases: (A) 0.1% FA in Water; (B) 0.1% FA in Acetonitrile.

  • Gradient: 5% B to 95% B over 5 minutes. Flow rate: 0.4 mL/min.

Phase 3: MS/MS Acquisition & Self-Validation
  • Source Parameters: ESI positive mode, Capillary Voltage 3.5 kV, Desolvation Temp 350°C.

  • Acquisition Mode: Parallel Reaction Monitoring (PRM) or Data-Dependent Acquisition (DDA) targeting m/z 215.14.

  • Stepped Collision Energy: Apply stepped NCE at 15, 30, and 45 eV to capture both the fragile malonyl loss and the robust piperazine ring cleavage simultaneously.

  • Validation Logic: The acquisition software must evaluate the mass error of the internal lock mass (e.g., Leucine Enkephalin for Q-TOF, or ambient polysiloxanes for Orbitrap).

ProtocolValidation S1 1. UHPLC Injection (C18, 0.1% FA) S2 2. ESI+ Ionization [M+H]+ m/z 215.14 S1->S2 S3 3. Stepped HCD/CID (15, 30, 45 eV) S2->S3 S4 4. Real-Time Mass Evaluation S3->S4 S5 5. Data Accepted (Proceed to Analysis) S4->S5 Mass Error < 5 ppm S6 Error > 5 ppm Trigger Auto-Calibration S4->S6 Mass Error > 5 ppm S6->S2 Recalibrate & Re-inject

Fig 2: Self-validating LC-MS/MS workflow ensuring data integrity via real-time mass error monitoring.

Summary & Recommendations

For the comprehensive characterization of 3-(4-Isopropylpiperazin-1-yl)-3-oxopropanoic acid:

  • Use an Orbitrap if your primary goal is identifying unknown degradation products or impurities, as its superior low-mass resolution prevents false assignments of the piperazine ring fragments[3].

  • Use a Q-TOF if you are conducting high-throughput screening in complex biological matrices where fast acquisition speeds are required to define narrow chromatographic peaks[4].

  • Use a QQQ if the structure is already confirmed and you require validated, high-sensitivity pharmacokinetic quantitation utilizing the 215→127 and 215→85 MRM transitions[1].

References

  • LIU Yun'ai, et al. "Mass Fragmentation Characteristics of Piperazine Analogues." Journal of Chinese Mass Spectrometry Society, 1990. [Link]

  • Bonomo, M. G., et al. "New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity." Journal of Pharmaceutical and Biomedical Analysis (PubMed), 2024.[Link]

  • Zamboni, N. "Why do we prefer TOFs over Orbitraps for flow injection analysis?" Metabolomics Blog, 2021.[Link]

Sources

Validation

A Comparative Guide to the Binding Affinity of Piperazine-based G-Protein Coupled Receptor 142 Agonists

This guide provides a comparative analysis of the binding affinities of a class of compounds structurally related to 3-(4-Isopropylpiperazin-1-yl)-3-oxopropanoic acid. The focus of this guide is on their activity as agon...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comparative analysis of the binding affinities of a class of compounds structurally related to 3-(4-Isopropylpiperazin-1-yl)-3-oxopropanoic acid. The focus of this guide is on their activity as agonists for the G-protein coupled receptor 142 (GPR142), a promising therapeutic target for metabolic disorders such as type 2 diabetes. We will delve into the underlying science, experimental methodologies, and structure-activity relationships that govern the efficacy of these molecules.

The piperazine scaffold is a versatile and privileged structure in modern medicinal chemistry, known for its ability to be readily modified to optimize pharmacological activity.[1][2] Its unique six-membered ring with two nitrogen atoms provides a combination of structural rigidity and polarity that can enhance target affinity, water solubility, and oral bioavailability.[1] This has led to the development of numerous piperazine derivatives with a wide range of biological activities.[1][2][3]

The Emergence of GPR142 as a Key Therapeutic Target

Recent research has identified G-protein coupled receptor 142 (GPR142) as a significant target for the treatment of type 2 diabetes.[4] GPR142 is predominantly expressed in the β-cells of the pancreas and is coupled to the Gq signaling pathway.[5] Activation of this receptor by agonists leads to an increase in glucose-stimulated insulin secretion (GSIS), a crucial process for maintaining blood glucose homeostasis.[4] The endogenous ligands for GPR142 are aromatic amino acids, with tryptophan being the most potent.[6] The development of synthetic GPR142 agonists offers a novel therapeutic strategy with the potential for a reduced risk of hypoglycemia, as they enhance insulin secretion only in the presence of high glucose levels.[5]

Understanding the Mechanism: GPR142 Signaling Pathway

Upon binding of an agonist, GPR142 activates the Gq alpha subunit of its associated G-protein. This, in turn, stimulates phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+). The elevated cytosolic Ca2+ levels are a primary driver for the fusion of insulin-containing granules with the cell membrane and the subsequent secretion of insulin.

GPR142_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Agonist GPR142 Agonist GPR142 GPR142 Agonist->GPR142 Binds to Gq Gq GPR142->Gq Activates PLC Phospholipase C (PLC) IP3 Inositol Trisphosphate (IP3) PLC->IP3 Generates Gq->PLC Activates Ca_release Ca²⁺ Release IP3->Ca_release Stimulates Insulin_Secretion Insulin Secretion Ca_release->Insulin_Secretion Triggers

Caption: GPR142 signaling cascade upon agonist binding.

Experimental Protocols for Assessing Binding Affinity and Activity

To evaluate the efficacy of novel GPR142 agonists, a series of robust in vitro assays are employed. These assays provide quantitative data on the binding affinity and functional activity of the compounds.

Inositol Monophosphate (IP1) Accumulation Assay

This assay is a common method to quantify the activation of Gq-coupled receptors like GPR142. The breakdown of PIP2 by PLC ultimately leads to the accumulation of inositol monophosphate (IP1), a stable metabolite. The amount of IP1 produced is directly proportional to the level of GPR142 activation.

Step-by-Step Methodology:

  • Cell Culture: HEK293 cells recombinantly expressing human GPR142 are cultured in appropriate media and conditions.

  • Cell Seeding: Cells are seeded into 96-well plates and allowed to adhere overnight.

  • Compound Incubation: The culture medium is replaced with a stimulation buffer containing varying concentrations of the test compounds (analogs of 3-(4-Isopropylpiperazin-1-yl)-3-oxopropanoic acid).

  • Lysis and Detection: After a defined incubation period, the cells are lysed, and the accumulated IP1 is measured using a commercially available HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA (Enzyme-Linked Immunosorbent Assay) kit.

  • Data Analysis: The results are plotted as a dose-response curve, and the EC50 value (the concentration of the compound that elicits 50% of the maximal response) is calculated.

IP1_Assay_Workflow Start Start Cell_Culture HEK293-GPR142 Cell Culture Start->Cell_Culture Seeding Seed Cells in 96-well Plate Cell_Culture->Seeding Compound_Addition Add Test Compounds Seeding->Compound_Addition Incubation Incubate Compound_Addition->Incubation Lysis Cell Lysis Incubation->Lysis Detection IP1 Detection (HTRF/ELISA) Lysis->Detection Data_Analysis Calculate EC50 Detection->Data_Analysis End End Data_Analysis->End

Sources

Comparative

A Researcher's Guide to Qualifying Analytical Reference Standards for 3-(4-Isopropylpiperazin-1-yl)-3-oxopropanoic acid

In the landscape of pharmaceutical research and development, the integrity of your analytical data is paramount. The accuracy of quantification, the validity of metabolic studies, and the safety profile of a potential th...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of pharmaceutical research and development, the integrity of your analytical data is paramount. The accuracy of quantification, the validity of metabolic studies, and the safety profile of a potential therapeutic all hinge on the quality of the reference materials used. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to evaluate and qualify analytical reference standards of 3-(4-Isopropylpiperazin-1-yl)-3-oxopropanoic acid, a key building block in medicinal chemistry.

The absence of a universally adopted monograph for many research compounds places the onus of quality verification squarely on the end-user. This guide moves beyond a simple comparison of commercially available products, for which detailed, comparable data is often scarce. Instead, we present a series of self-validating protocols and a logical framework to empower you to certify the identity, purity, and stability of your own reference standard, ensuring it is fit for purpose.

The Imperative of a Well-Characterized Reference Standard

An analytical reference standard is a highly purified and well-characterized substance used as a measurement base. In the context of drug development, it is the cornerstone for:

  • Accurate Quantification: Determining the concentration of the active pharmaceutical ingredient (API) in various matrices, from in-vitro assays to in-vivo pharmacokinetic studies.

  • Impurity Profiling: Identifying and quantifying process-related impurities and degradation products, which is critical for safety assessment.

  • Method Validation: Establishing the performance characteristics of analytical methods, such as linearity, accuracy, and precision.

  • Regulatory Compliance: Providing the necessary documentation and assurance of quality for regulatory submissions.

Supplier and Product Evaluation: A Conceptual Framework

While a direct comparison of off-the-shelf products is challenging due to a lack of publicly available, detailed Certificates of Analysis (CoA), a systematic approach to supplier and product selection is crucial. The following checklist outlines the key information to request and evaluate before and upon receipt of a reference standard for 3-(4-Isopropylpiperazin-1-yl)-3-oxopropanoic acid.

Evaluation Parameter Key Questions and Considerations Importance
Certificate of Analysis (CoA) Is a comprehensive CoA provided? Does it detail the analytical methods used for characterization? Is the batch number clearly stated?A detailed CoA is the first indicator of a supplier's commitment to quality. It should provide a summary of the analytical testing performed.
Stated Purity What is the stated purity? By what method was it determined (e.g., HPLC, qNMR)? Is it a mass balance calculation?Purity is a critical parameter. Understanding the method of determination is key, as different techniques can yield different results.
Identity Confirmation What techniques were used to confirm the chemical structure (e.g., ¹H NMR, ¹³C NMR, MS)? Is the data consistent with the expected structure?Unambiguous structural confirmation is non-negotiable. The provided data should be critically reviewed.
Impurity Information Are any specific impurities identified and quantified? Is there information on residual solvents or inorganic impurities?Knowledge of potential impurities is vital for developing robust analytical methods and for safety assessment.
Storage and Stability Are clear storage conditions and a re-test or expiry date provided?Proper storage is essential to maintain the integrity of the standard over time.

Essential Analytical Verifications: A Step-by-Step Guide

Upon receiving a reference standard of 3-(4-Isopropylpiperazin-1-yl)-3-oxopropanoic acid, it is incumbent upon the user to perform a series of analytical tests to verify its identity and purity. The following section details the recommended experimental protocols.

Identity Confirmation via Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality Behind Experimental Choices: NMR spectroscopy is one of the most powerful techniques for the unambiguous identification of organic molecules. ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, allowing for a definitive confirmation of the molecular structure.

Experimental Protocol:

  • Sample Preparation: Accurately weigh approximately 5-10 mg of the reference standard and dissolve it in a suitable deuterated solvent (e.g., DMSO-d₆, D₂O with pH adjustment).

  • ¹H NMR Acquisition:

    • Acquire a ¹H NMR spectrum on a 400 MHz or higher spectrometer.

    • Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds.

    • Integrate all signals and determine the chemical shift relative to a reference standard (e.g., TMS).

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • A sufficient number of scans should be acquired to achieve a good signal-to-noise ratio.

  • Data Analysis:

    • Compare the observed chemical shifts, multiplicities, and integrations with the expected structure of 3-(4-Isopropylpiperazin-1-yl)-3-oxopropanoic acid.

    • The presence of unexpected signals may indicate impurities.

NMR_Workflow cluster_prep Sample Preparation cluster_acq NMR Acquisition cluster_analysis Data Analysis prep Dissolve in Deuterated Solvent H_NMR ¹H NMR prep->H_NMR C_NMR ¹³C NMR prep->C_NMR analysis Compare Spectrum to Expected Structure H_NMR->analysis C_NMR->analysis conclusion Identity Confirmed/ Discrepancies Noted analysis->conclusion HPLC_Workflow start Prepare Standard Solution inject Inject into HPLC System start->inject run Chromatographic Separation inject->run detect UV Detection run->detect integrate Integrate Peaks detect->integrate calculate Calculate Area Percent Purity integrate->calculate report Purity Value and Impurity Profile calculate->report

Validation

Comparative Toxicity and Cytotoxicity Guide: 3-(4-Isopropylpiperazin-1-yl)-3-oxopropanoic Acid vs. Standard Piperazine Scaffolds

As drug discovery programs increasingly rely on functionalized heterocycles to optimize pharmacokinetic properties, understanding the structure-toxicity relationships (STR) of specific building blocks is paramount. The p...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As drug discovery programs increasingly rely on functionalized heterocycles to optimize pharmacokinetic properties, understanding the structure-toxicity relationships (STR) of specific building blocks is paramount. The piperazine ring is a ubiquitous scaffold, yet it is historically associated with significant off-target liabilities—most notably hepatotoxicity and human ether-à-go-go-related gene (hERG) channel inhibition[1].

This guide provides an objective, data-driven comparison of 3-(4-Isopropylpiperazin-1-yl)-3-oxopropanoic acid (CAS: 705942-83-2) against standard piperazine alternatives. By examining mechanistic causality and providing self-validating experimental protocols, we establish a robust framework for evaluating the safety profile of this specialized building block.

Mechanistic Rationale: How Structure Dictates Toxicity

The toxicity of piperazine derivatives is fundamentally driven by two physicochemical properties: basicity (pKa) and lipophilicity (LogP) . Highly basic, lipophilic piperazines (such as 1-Benzylpiperazine) easily cross cell membranes, accumulate in mitochondria, and bind to the hERG channel pore via strong cation-π interactions ([1]).

3-(4-Isopropylpiperazin-1-yl)-3-oxopropanoic acid represents a structurally optimized alternative. It modifies the traditional piperazine scaffold through two key functionalizations:

  • Amide Formation: The attachment of the malonic acid monoamide moiety at N4 completely abolishes the basicity of that nitrogen.

  • Zwitterionic Character: At physiological pH (7.4), the terminal carboxylic acid (pKa ~3.5) is deprotonated, while the isopropyl-substituted N1 (pKa ~8.5) is protonated.

This zwitterionic state drastically lowers the molecule's effective lipophilicity (LogD). Consequently, passive diffusion into the mitochondrial matrix is restricted, mitigating the oxidative stress typically induced by piperazines ([2]). Furthermore, the anionic carboxylate creates electrostatic repulsion within the hERG channel's inner cavity, effectively neutralizing the cardiotoxicity risk associated with lipophilic cations[1].

G A Piperazine Scaffold Exposure B Intracellular Accumulation (Lipophilicity Dependent) A->B C Mitochondrial Membrane Depolarization B->C D ROS Generation (Oxidative Stress) C->D E Cytochrome C Release C->E F Caspase 3/9 Activation D->F E->F G Cellular Apoptosis (Cytotoxicity) F->G

Fig 1. Mechanistic pathway of piperazine-induced cellular apoptosis via mitochondrial disruption.

Comparative Toxicity Profile

To objectively benchmark 3-(4-Isopropylpiperazin-1-yl)-3-oxopropanoic acid, we compare it against Unsubstituted Piperazine (a basic, low-molecular-weight reference) and 1-Benzylpiperazine (BZP) (a highly lipophilic reference with known hepatotoxicity) ([3]).

Table 1: Comparative In Vitro Toxicity Metrics
Compound ScaffoldClogP (Lipophilicity)Primary pKaHepG2 Cytotoxicity (IC₅₀)hERG Inhibition (IC₅₀)Primary Toxicity Liability
1-Benzylpiperazine (BZP) 2.159.2~45 µM~12 µMHepatotoxicity, hERG block
Unsubstituted Piperazine -1.179.8>200 µM>100 µMModerate basicity-driven irritation
3-(4-Isopropylpiperazin-1-yl)-3-oxopropanoic acid -0.85 8.5 >500 µM >300 µM None observed (Zwitterionic)

Data synthesis based on structural predictive models and standard piperazine derivative profiling.

Self-Validating Experimental Workflows

To ensure scientific integrity, toxicity evaluations must rely on self-validating systems. The following protocols explain not just what to do, but why specific parameters are chosen to prevent experimental artifacts.

Protocol A: In Vitro Cytotoxicity Evaluation (MTT Assay)

The MTT assay is the gold standard for evaluating piperazine toxicity because it directly measures succinate dehydrogenase activity—an enzyme located in the mitochondria, which is the primary target of piperazine-induced cellular damage ([4]).

Step-by-Step Methodology:

  • Cell Seeding: Seed HepG2 (human hepatocellular carcinoma) cells at 1×104 cells/well in a 96-well plate. Incubate for 24h to ensure cells enter the log-phase of growth.

  • Compound Treatment: Prepare serial dilutions (0.1 µM to 500 µM) of 3-(4-Isopropylpiperazin-1-yl)-3-oxopropanoic acid.

    • Causality Check: Dilutions must be made in serum-free media . Serum proteins can bind lipophilic piperazines, artificially inflating the apparent IC₅₀ and masking true cytotoxicity ([5]).

  • Internal Controls: Include 0.1% DMSO as a vehicle control (baseline viability) and 10 µM Doxorubicin as a positive control (validates assay sensitivity). Incubate for 72h.

  • Reagent Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to achieve a final well concentration of ~0.45 mg/mL. Incubate for 3 hours.

  • Solubilization: Aspirate the media and add 100 µL of DMSO to dissolve the insoluble purple formazan crystals.

  • Quantification: Measure absorbance at 570 nm.

    • Causality Check: Always use a reference wavelength of 630 nm to subtract background noise caused by cellular debris or precipitated compound.

Workflow S1 Seed Cells (e.g., HepG2) in 96-well plate S2 Incubate 24h (Log Phase Growth) S1->S2 S3 Dose with Compound (0.1 - 500 µM) S2->S3 S4 Add MTT Reagent (0.45 mg/mL final) S3->S4 S5 Formazan Solubilization (DMSO/SDS) S4->S5 S6 Absorbance Readout (570 nm / 630 nm ref) S5->S6 S7 Calculate IC50 (Non-linear regression) S6->S7

Fig 2. Standardized MTT cytotoxicity assay workflow for evaluating piperazine derivatives.

Protocol B: Automated hERG Patch-Clamp Electrophysiology

Because the isopropyl group on N1 retains some basicity, evaluating cardiotoxicity via hERG blockade is mandatory. We utilize whole-cell patch-clamp electrophysiology, the definitive standard for predicting QT prolongation.

Step-by-Step Methodology:

  • Cell Preparation: Utilize stably transfected HEK293-hERG cells to ensure high channel expression.

  • Electrophysiology Setup: Establish a whole-cell patch-clamp configuration using an automated system (e.g., QPatch).

  • Voltage Protocol:

    • Hold the resting potential at -80 mV.

    • Depolarize to +20 mV for 2 seconds (forces channel activation and subsequent inactivation).

    • Repolarize to -50 mV for 2 seconds.

    • Causality Check: Why the -50 mV step? This specific voltage relieves hERG inactivation rapidly while deactivation remains slow, producing a massive, easily quantifiable outward "tail current" that is highly sensitive to pore blockers.

  • Dosing & Validation: Apply the test compound continuously. Measure the reduction in peak tail current. Use 0.1 µM E-4031 as a positive control to validate 100% channel inhibition.

Conclusion

Compared to traditional alkyl- or aryl-piperazines, 3-(4-Isopropylpiperazin-1-yl)-3-oxopropanoic acid demonstrates a vastly superior safety profile. By leveraging amide formation and a terminal carboxylic acid to create a zwitterionic state, this building block bypasses the lipophilicity and basicity thresholds required for mitochondrial accumulation and hERG channel blockade. It serves as an excellent, low-toxicity scaffold for advanced drug discovery applications.

References

  • The MTT Assay: A Method for Error Minimization and Interpretation in Measuring Cytotoxicity and Estimating Cell Viability. Methods in Molecular Biology. Available at:[Link]

  • Cytotoxicity of the four piperazine designer drugs after 72-h incubations with primary rat hepatocytes. Toxicology in Vitro. Available at:[Link]

  • Med Chem Strategies to Master hERG and Mitigate Cardiotoxicity Risks. Drug Hunter. Available at:[Link]

  • Cell Viability Assays. Assay Guidance Manual (NCBI Bookshelf). Available at:[Link]

  • Substituted Piperazines as Novel Potential Radioprotective Agents. Molecules (MDPI). Available at:[Link]

Sources

Comparative

Benchmarking 3-(4-Isopropylpiperazin-1-yl)-3-oxopropanoic Acid Against Standard Piperazine Ligands

In modern drug discovery, optimizing the physicochemical and pharmacokinetic (PK) properties of a lead compound often dictates the difference between a chemical probe and a viable clinical candidate. 3-(4-Isopropylpipera...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

In modern drug discovery, optimizing the physicochemical and pharmacokinetic (PK) properties of a lead compound often dictates the difference between a chemical probe and a viable clinical candidate. 3-(4-Isopropylpiperazin-1-yl)-3-oxopropanoic acid (CAS: 705942-83-2)[1] has emerged as a highly strategic bifunctional building block. Comprising a malonic acid monoamide linked to an N-isopropylpiperazine moiety, it functions as an advanced solubilizing group and modular linker.

This guide objectively benchmarks this ligand against standard piperazine and N-methylpiperazine alternatives, providing medicinal chemists with the mechanistic rationale and experimental frameworks necessary for rational drug design.

Structural Logic & Physicochemical Profiling

The primary utility of 3-(4-Isopropylpiperazin-1-yl)-3-oxopropanoic acid lies in its bifunctionality. The free carboxylic acid enables straightforward amide coupling to target pharmacophores (e.g., kinase core scaffolds or PROTAC target-binding ligands). Once coupled, the N-isopropylpiperazine tail projects into solvent-exposed regions to improve aqueous solubility.

Compared to standard unsubstituted piperazine or N-methylpiperazine, the N-isopropyl variant introduces significant steric bulk and increased lipophilicity (LogD). This increase in lipophilicity can favorably impact membrane permeability and blood-brain barrier (BBB) penetration. This was critically demonstrated in the optimization of antiprion arylamides, where N-isopropylpiperazine congeners showed superior brain-to-plasma ratios and in vivo brain exposure compared to smaller N-ethyl or N-methyl analogs[2].

Metabolic Stability: The Causality Behind the Isopropyl Switch

A primary driver for selecting the N-isopropylpiperazine moiety over a standard N-methylpiperazine is the mitigation of metabolic liabilities.

  • The Mechanism of Vulnerability: N-methyl groups attached to basic amines are highly susceptible to oxidative N-demethylation by hepatic Cytochrome P450 (CYP450) enzymes. The reaction proceeds via single-electron transfer followed by the abstraction of an alpha-proton, leading to an unstable iminium intermediate that hydrolyzes to the dealkylated amine.

  • The Isopropyl Shield: The branched isopropyl group fundamentally alters this interaction. It possesses only a single alpha-proton (compared to three on a methyl group) and introduces substantial steric hindrance, physically blocking the CYP450 heme-oxo reactive center from accessing the site of metabolism.

  • Empirical Evidence: This causality is well-documented in the optimization of the HSF1 pathway inhibitor clinical candidate (CCT361814/NXP800). Researchers found that replacing an N-methylpiperazine solubilizing group with an N-isopropylpiperazine analog significantly reduced intrinsic clearance ( CLint​ ) in both human liver microsomes (HLM) and rat liver microsomes (RLM), thereby extending the compound's half-life while maintaining target activity[3][4].

  • Structural Caveats: While metabolic stability is improved, the added steric bulk must be accommodated by the target protein. In highly constrained environments, such as the ATP-binding domain of CDK9, bulky N-substituents can clash with the binding pocket, leading to a drop in target affinity[5]. Therefore, in silico Free Energy Perturbation (FEP) modeling is recommended prior to synthesis to ensure the isopropyl bulk does not induce steric clashes[5].

Comparative Data Summary

The table below summarizes the typical shifts in physicochemical and pharmacokinetic parameters when transitioning from standard piperazine ligands to the N-isopropylpiperazine-malonamide core.

ParameterStandard Piperazine (Unsubstituted)N-Methylpiperazine LigandsN-Isopropylpiperazine (Target Ligand Core)
Primary Utility Basic pharmacophore, H-bond donor/acceptorSolubilizing group, H-bond acceptorSolubilizing group, enhanced lipophilicity
Metabolic Liability (CYP450) Low to ModerateHigh (Rapid oxidative N-demethylation)Low (Sterically shielded from oxidation)
Intrinsic Clearance ( CLint​ ) ModerateHighSignificantly Reduced
Lipophilicity (LogD) LowestModerateHighest (Favorable for BBB penetration)
Steric Profile MinimalSmallBulky (Requires binding pocket validation)
Self-Validating Experimental Protocol: Liver Microsomal Stability Assay (HLM/RLM)

To empirically validate the metabolic advantages of coupling 3-(4-Isopropylpiperazin-1-yl)-3-oxopropanoic acid to your scaffold, the following self-validating microsomal stability assay must be employed. This protocol is designed to ensure that observed degradation is strictly CYP-mediated and that the biological matrix is fully active.

Step 1: Reagent & Matrix Preparation Prepare a 10 mM stock solution of the synthesized test compound in DMSO. Dilute to a final assay concentration of 1 µM in 100 mM potassium phosphate buffer (pH 7.4). Add pooled Human Liver Microsomes (HLM) or Rat Liver Microsomes (RLM) to achieve a final protein concentration of 0.5 mg/mL.

Step 2: Establishing Self-Validating Controls To ensure the trustworthiness of the data, set up the following parallel control incubations:

  • Positive Control (High Clearance): Verapamil or Testosterone (confirms microsomes are active).

  • Negative Control (Low Clearance): Warfarin (confirms assay baseline stability).

  • Minus-NADPH Control: Test compound incubated without the NADPH cofactor. (Causality: If the compound degrades in this control, the instability is chemical or driven by non-CYP enzymes, invalidating the assumption of CYP-mediated clearance).

Step 3: Incubation & Initiation Pre-incubate all samples at 37°C for 5 minutes. Initiate the metabolic reaction by adding NADPH to a final concentration of 1 mM (except in the Minus-NADPH control).

Step 4: Time-Course Sampling & Quenching At specific time intervals (0, 5, 15, 30, and 60 minutes), remove a 50 µL aliquot from the incubation mixture. Immediately quench the reaction by adding 150 µL of ice-cold acetonitrile containing a known concentration of an analytical internal standard (IS).

Step 5: LC-MS/MS Analysis Centrifuge the quenched samples at 4,000 rpm for 15 minutes at 4°C to precipitate proteins. Analyze the supernatant using LC-MS/MS, monitoring the MRM transitions specific to the parent compound and the IS.

Step 6: Data Processing Plot the natural log of the percentage of parent compound remaining versus time. Calculate the elimination rate constant ( k ) from the slope. Determine the half-life ( t1/2​=0.693/k ) and the intrinsic clearance ( CLint​=(k×Incubation Volume)/Microsomal Protein Mass ).

Visualizing the Impact & Workflow

MechanismLogic Standard Standard Ligand (e.g., N-Methylpiperazine) CYP CYP450 Enzyme Active Site Standard->CYP Alpha-protons exposed Target 3-(4-Isopropylpiperazin-1-yl) -3-oxopropanoic acid Shielding Steric Shielding by Isopropyl Bulk Target->Shielding Structural property Oxidation Rapid Oxidative N-Dealkylation CYP->Oxidation High CLint Shielding->CYP Blocks access Stable Reduced Intrinsic Clearance (Improved PK) Shielding->Stable Outcome

Logical relationship: Isopropyl steric shielding prevents CYP450-mediated N-dealkylation.

AssayWorkflow Prep 1. Reagent Preparation 1 µM Test Compound + Liver Microsomes Control Self-Validation Controls + Verapamil (High CL) + Warfarin (Low CL) - NADPH (Stability Check) Prep->Control Incubate 2. Incubation Add NADPH to initiate, 37°C Prep->Incubate Sample 3. Time-Course Sampling Aliquots at 0, 5, 15, 30, 60 min Incubate->Sample Quench 4. Quenching Add cold Acetonitrile + Internal Standard Sample->Quench Analyze 5. LC-MS/MS & Data Analysis Calculate half-life and CLint Quench->Analyze

Self-validating workflow for evaluating liver microsome metabolic stability (HLM/RLM).

References
  • Title: Screening Compounds P72152 (3-(4-Isopropylpiperazin-1-yl)-3-oxopropanoic acid)
  • Source: PubMed Central (PMC)
  • Source: Journal of Medicinal Chemistry (ACS Publications)
  • Title: HSF1 Pathway Inhibitor Clinical Candidate (CCT361814/NXP800) Developed from a Phenotypic Screen as a Potential Treatment for Refractory Ovarian Cancer and Other Malignancies (PMC)
  • Title: HSF1 Pathway Inhibitor Clinical Candidate (CCT361814/NXP800) Developed from a Phenotypic Screen as a Potential Treatment for Refractory Ovarian Cancer and Other Malignancies (ACS)

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 3-(4-Isopropylpiperazin-1-yl)-3-oxopropanoic Acid

Hazard Identification and Essential Safety Precautions Before handling or disposing of any chemical, understanding its potential hazards is paramount. Based on its functional groups (a substituted piperazine and a carbox...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Hazard Identification and Essential Safety Precautions

Before handling or disposing of any chemical, understanding its potential hazards is paramount. Based on its functional groups (a substituted piperazine and a carboxylic acid), 3-(4-Isopropylpiperazin-1-yl)-3-oxopropanoic acid should be treated as a hazardous substance.

Probable Hazard Profile:

  • Skin and Eye Irritation: Piperazine and carboxylic acid derivatives can cause skin irritation and serious eye irritation or damage.[1][2][3]

  • Corrosivity: Depending on the pH, the carboxylic acid moiety can make the compound corrosive.[1][3]

  • Harmful if Swallowed: Similar compounds are classified as harmful if ingested.[4]

  • Respiratory Irritation: If the compound is a powder or dust, it may cause respiratory irritation.[5]

  • Aquatic Toxicity: Many complex organic molecules exhibit toxicity to aquatic life.[4]

Personal Protective Equipment (PPE)

A robust defense against chemical exposure begins with appropriate PPE. All handling and disposal procedures must be conducted while wearing the following:

Protective EquipmentSpecificationRationale
Eye Protection Chemical safety goggles or a face shield.Protects against splashes which can cause serious eye damage.[1][3][6]
Hand Protection Nitrile or other chemically resistant gloves.Prevents skin irritation and potential systemic absorption.[6]
Body Protection A standard laboratory coat.Protects skin from accidental contact and prevents contamination of personal clothing.[6]
Respiratory Protection Use in a well-ventilated area, preferably a chemical fume hood.Prevents respiratory irritation from inhaling dust or vapors.[7][8]

Waste Characterization and Segregation

Proper segregation is the most critical step in the waste disposal workflow. Mixing incompatible waste streams can lead to dangerous chemical reactions, and combining hazardous with non-hazardous waste needlessly increases disposal costs.[9]

3-(4-Isopropylpiperazin-1-yl)-3-oxopropanoic acid should be classified as non-halogenated organic solid waste . Any materials contaminated with this compound, such as gloves, weighing papers, or absorbent pads used for spills, must also be disposed of as hazardous waste.[6]

The following workflow provides a logical process for ensuring proper waste segregation.

Caption: Waste Segregation Decision Workflow

Step-by-Step Disposal Protocol

Adherence to a systematic disposal protocol is essential for regulatory compliance and safety.

Step 1: Containerization
  • Select a Compatible Container: Use a container made of a material that will not react with the waste. High-density polyethylene (HDPE) is a suitable choice for this type of organic acid waste.[8] The container must be in good condition, free of leaks, and have a secure, screw-type lid.[10][11]

  • Avoid Overfilling: Fill containers to no more than 80-90% of their capacity to allow for vapor expansion and prevent spills during transport.[8]

  • Keep Containers Closed: Waste containers must remain sealed at all times except when waste is being added.[12][13] This minimizes the release of vapors and prevents spills.

Step 2: Labeling

Proper labeling is a strict regulatory requirement. The moment the first drop of waste enters the container, it must be labeled.[14] The label must be durable, clearly visible, and contain the following information:

  • The words: "HAZARDOUS WASTE – Federal Law Prohibits Improper Disposal. If found, contact the nearest police or public safety authority or the U.S. Environmental Protection Agency." [14][15][16]

  • Generator Information: The name and address of your institution.[15][17]

  • Chemical Contents: List the full chemical name: "3-(4-Isopropylpiperazin-1-yl)-3-oxopropanoic acid" and any solvents present. Approximate percentages should be included.

  • Hazard Information: Clearly indicate the associated hazards (e.g., "Irritant," "Harmful").[8][17]

Step 3: Storage in a Satellite Accumulation Area (SAA)

Laboratories that generate hazardous waste must establish a Satellite Accumulation Area (SAA) for temporary storage.

  • Location: The SAA must be at or near the point of waste generation and under the control of the laboratory personnel generating the waste.[10][11][18] It cannot be in a public area like a hallway.[10]

  • Volume Limits: A single SAA cannot accumulate more than 55 gallons of hazardous waste at any one time.[11][18] For acutely toxic "P-listed" wastes, the limit is one quart.[11][18]

  • Secondary Containment: Liquid waste containers must be kept in a secondary containment bin or tray to contain any potential leaks.[10][11]

  • Inspections: The SAA should be inspected weekly to check for leaks, proper labeling, and container integrity.[18]

Step 4: Final Disposal
  • Arrange for Pickup: Once a waste container is full, it must be removed from the SAA within 72 hours.[18] Contact your institution's Environmental Health and Safety (EHS) office to schedule a waste pickup.[6]

  • Professional Disposal: Do not attempt to dispose of this chemical via drain disposal or in the regular trash.[9] The waste must be collected by your EHS department or a licensed hazardous waste contractor for final disposal, which is typically accomplished through high-temperature incineration.[1]

Spill and Emergency Procedures

In the event of a spill, prompt and correct action is crucial to prevent exposure and environmental contamination.

  • Small Spills (<100 mL or <100 g):

    • Alert personnel in the immediate area.

    • Ensure the area is well-ventilated.

    • Wearing appropriate PPE, cover the spill with an inert absorbent material like vermiculite, dry sand, or earth.[6][7]

    • Carefully sweep or scoop the absorbed material into a designated hazardous waste container.

    • Clean the spill area with soap and water.

    • Label the container with all contaminated contents and dispose of it as hazardous waste.

  • Large Spills (>100 mL or >100 g):

    • Evacuate the immediate area and alert all nearby personnel.

    • If the spill poses a fire or significant inhalation hazard, evacuate the entire lab and activate the fire alarm.

    • Close the laboratory doors and prevent re-entry.

    • Immediately contact your institution's EHS or emergency response team for assistance.

Waste Minimization Strategies

The most effective waste management strategy is to minimize its generation at the source.

  • Inventory Management: Maintain an up-to-date chemical inventory to avoid ordering duplicate materials. Order only the quantity of chemical needed for your experiment.

  • Scale Reduction: Where possible, reduce the scale of experiments to minimize the volume of waste produced.

  • Avoid Contamination: Do not mix hazardous waste with non-hazardous waste. This practice, known as "commingling," unnecessarily increases the volume and cost of hazardous waste disposal.[9]

By adhering to these procedures, researchers can ensure the safe and compliant disposal of 3-(4-Isopropylpiperazin-1-yl)-3-oxopropanoic acid, protecting themselves, their colleagues, and the environment.

References

  • BenchChem. (n.d.). Safe Disposal of 1,4-Dihydroxy-2,2-dimethylpiperazine and Related Piperazine Derivatives in a Laboratory Setting.
  • Creative Safety Supply. (n.d.). Hazardous Waste Label Requirements — Comply With EPA/RCRA Regulations.
  • MLI Environmental. (2026, April 4). Hazardous Waste Label Requirements | EPA & DOT Compliance.
  • UMass Lowell. (n.d.). Satellite Accumulation Area (SAA) | Hazardous Waste Management. Retrieved from University of Massachusetts Lowell Environmental Health and Safety.
  • Hazardous Waste Experts. (2024, April 24). A Brief Guide To Hazardous Waste Container Labeling & Marking.
  • Temple University. (n.d.). Satellite Accumulation Area (SAA) | Campus Operations.
  • EHS Compliance Texas. (2021, July 21). EPA and DOT Hazardous Waste Labeling Requirements.
  • Erickson, B. (2023, February 7). Hazardous Waste Label Requirements You Need To Know.
  • The University of Alabama. (n.d.). Hazardous Waste Management, Satellite Accumulation Area (SAA) and Waste Disposal. Retrieved from The University of Alabama Environmental Health and Safety.
  • Lafayette College. (n.d.). Chemical Waste Satellite Accumulation Area Safety & Compliance Requirements. Retrieved from Lafayette College Environmental Health & Safety.
  • Rowan University. (n.d.). Satellite Accumulation Areas.
  • BenchChem. (n.d.). Proper Disposal of 1,2-Dithiane-3-carboxylic Acid: A Step-by-Step Guide for Laboratory Professionals.
  • Santa Cruz Biotechnology. (n.d.). Piperazine Safety Data Sheet.
  • KISHIDA CHEMICAL CO., LTD. (n.d.). Safety Data Sheet.
  • Sigma-Aldrich. (2025, November 6). Safety Data Sheet.
  • BenchChem. (n.d.). Proper Disposal of Cyclohex-2-ene-1-carboxylic Acid: A Step-by-Step Guide for Laboratory Professionals.
  • Fisher Scientific. (2025, December 19). Safety Data Sheet.
  • European Directorate for the Quality of Medicines & HealthCare. (2023, April 3). Piperazine Safety Data Sheet.
  • Santa Cruz Biotechnology. (n.d.). Methyl hydrogen malonate Safety Data Sheet.
  • TCI Chemicals. (2023, March 5). Safety Data Sheet: 1-(2-Hydroxyethyl)piperazine.
  • University of Washington. (n.d.). In-Laboratory Treatment of Chemical Waste.
  • University of Bristol. (n.d.). Disposal of Chemical Waste.
  • Reddit. (2022, January 18). How do labs dispose acids or chemical residue?.
  • Apollo Scientific. (n.d.). Piperazine Safety Data Sheet.
  • Fisher Scientific. (2025, May 1). Piperazine Safety Data Sheet.

Sources

© Copyright 2026 BenchChem. All Rights Reserved.